Ivermectin Impurity H
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-DQDVCMNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ivermectin Impurity H: A Deep Dive into its Origin and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin Impurity H, a critical impurity to monitor during the manufacturing and storage of the widely used antiparasitic agent, ivermectin. Understanding the genesis of this impurity is paramount for ensuring the quality, safety, and efficacy of ivermectin drug products. This document delves into the chemical identity of Impurity H, its formation pathways, and the analytical methodologies employed for its characterization.
Chemical Profile of this compound
This compound is a structurally related impurity of ivermectin B1a, the major component of ivermectin. It is chemically identified as the monosaccharide derivative of ivermectin B1a.[1][2] The systematic name for this impurity is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][][4]
| Parameter | Value | Reference |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | |
| Synonyms | Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide | |
| CAS Number | 71837-27-9 | |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.94 g/mol |
Origin and Formation Pathway
This compound is primarily formed as a degradation product of ivermectin. The principal mechanism for its formation is the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties in the ivermectin molecule.
Ivermectin possesses a disaccharide chain attached to its macrocyclic lactone core. This sugar chain is susceptible to cleavage under acidic conditions. The hydrolysis reaction results in the removal of the terminal oleandrose sugar, leaving a single oleandrose sugar attached to the aglycone, thereby forming the monosaccharide derivative, this compound.
Several factors can influence the rate of formation of Impurity H, including:
-
pH: The degradation of ivermectin is significantly accelerated in acidic environments. The optimal pH for ivermectin's stability is around 6.3.
-
Temperature: As with most chemical reactions, elevated temperatures can increase the rate of hydrolytic degradation.
-
Presence of Catalysts: Acidic catalysts will promote the hydrolysis of the glycosidic linkage.
While Impurity H is predominantly a degradation product, it could potentially also arise as a process-related impurity if acidic conditions are employed during the synthesis or purification of ivermectin.
Below is a diagram illustrating the formation pathway of this compound from Ivermectin B1a.
Caption: Formation of this compound via acid-catalyzed hydrolysis.
Experimental Protocols for Forced Degradation Studies
To investigate the formation of degradation products like Impurity H, forced degradation studies are conducted on the ivermectin drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.
General Protocol for Acidic Forced Degradation:
-
Sample Preparation: Prepare a solution of ivermectin in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add a specific concentration of an acid (e.g., 0.1 N HCl) to the ivermectin solution.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.
The workflow for a typical forced degradation study is depicted below.
Caption: General workflow for forced degradation studies of ivermectin.
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of ivermectin and its impurities. A stability-indicating HPLC method should be able to resolve this compound from the parent drug and other potential impurities.
Typical HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 column |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode. |
| Detector | UV detector, typically at a wavelength of around 245 nm. |
| Column Temperature | Controlled, for example, at 30°C or 40°C. |
The identity of Impurity H can be confirmed by comparing its retention time with that of a qualified reference standard. Further structural elucidation can be achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a critical degradation product of ivermectin, formed primarily through acid-catalyzed hydrolysis of the disaccharide side chain. Its formation is a key indicator of the stability of the ivermectin drug substance and product. A thorough understanding of its formation pathway and the implementation of robust, stability-indicating analytical methods are essential for controlling its levels and ensuring the quality and safety of ivermectin-containing pharmaceuticals. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of ivermectin.
References
In-Depth Technical Guide: Ivermectin Impurity H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin Impurity H, a notable substance in the quality control and safety profiling of the widely-used antiparasitic agent, Ivermectin. This document outlines its core physicochemical properties and presents a detailed experimental protocol for its molecular weight determination, a critical parameter in its identification and characterization.
Core Data Presentation
The quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Parameter | Value | References |
| Chemical Name | 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | [1][2][3][][5] |
| Synonyms | Ivermectin B1a Mono-Sugar Derivative | |
| CAS Number | 71837-27-9 | |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.9 g/mol (average of reported values: 730.9, 730.92, 730.94) |
Experimental Protocol: Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
The accurate determination of the molecular weight of this compound is paramount for its unequivocal identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this purpose, offering high sensitivity and specificity. The following protocol describes a typical workflow for this analysis.
1. Objective:
To determine the accurate molecular weight of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Materials and Reagents:
-
This compound reference standard
-
Ivermectin bulk drug substance for impurity profiling
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (for mobile phase modification)
-
Standard 2 mL LC-MS vials with septa
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an electrospray ionization (ESI) source
-
Analytical column suitable for the separation of Ivermectin and its impurities (e.g., C18 column)
4. Sample Preparation:
-
Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Sample Solution: Prepare a solution of the Ivermectin bulk drug substance in the same solvent at a concentration that allows for the detection of impurities.
-
Filter the solutions through a 0.22 µm syringe filter into LC-MS vials to remove any particulate matter.
5. LC-MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Perform a gradient elution to separate this compound from the active pharmaceutical ingredient (API) and other impurities. A typical mobile phase could consist of a mixture of water and acetonitrile with 0.1% formic acid.
-
Monitor the separation using the UV detector.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode, as Ivermectin and its analogues readily form protonated molecules ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺).
-
Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1200) to detect the molecular ion of this compound.
-
6. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by comparing its retention time with that of the reference standard.
-
Extract the mass spectrum for this peak.
-
Determine the mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule ([M+H]⁺) or other adducts.
-
Calculate the molecular weight of the neutral molecule by subtracting the mass of the adduct ion (e.g., H⁺ ≈ 1.0078 Da).
Visualizations
The following diagram illustrates the general workflow for the determination of the molecular weight of a pharmaceutical impurity using LC-MS.
References
An In-depth Technical Guide on the Structural Elucidation of Ivermectin Impurity H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ivermectin Impurity H. Ivermectin, a potent anti-parasitic agent, is a semi-synthetic derivative of avermectin, a macrocyclic lactone.[1] During its synthesis and storage, various impurities can arise, which require thorough characterization to ensure the quality, safety, and efficacy of the final drug product. This compound is a known related substance of Ivermectin.
This compound: Identification and Properties
This compound is identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Systematic Name | (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | PubChem[5] |
| CAS Number | 71837-27-9 | Pharmaffiliates, GLP Pharma Standards |
| Molecular Formula | C41H62O11 | Pharmaffiliates, PubChem |
| Molecular Weight | 730.92 g/mol | Pharmaffiliates, PubChem |
Experimental Protocols for Structural Elucidation
The structural elucidation of this compound involves a multi-step process encompassing isolation, separation, and characterization using various analytical techniques.
Isolation and Separation
Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for isolating this compound from the bulk drug substance.
Experimental Protocol: Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a pump, a UV detector, and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 10 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common mobile phase composition is water:acetonitrile (30:70, v/v).
-
Flow Rate: A flow rate of approximately 1.0 mL/min is suitable for analytical scale, which would be scaled up for preparative purposes.
-
Detection: UV detection at 245 nm is appropriate for monitoring the elution of ivermectin and its impurities.
-
Sample Preparation: The bulk ivermectin sample is dissolved in a suitable solvent, such as methanol, at a high concentration for preparative scale injections.
-
Fraction Collection: Fractions corresponding to the peak of Impurity H are collected.
-
Post-Collection Processing: The collected fractions are concentrated using a rotary evaporator and then dried under high vacuum to yield the isolated impurity.
Structural Characterization
Once isolated, the structure of Impurity H is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap analyzer).
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Mass Analysis: Full scan mass spectra are acquired to determine the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are crucial for structural elucidation.
-
Data Interpretation: The fragmentation pattern of Impurity H is compared with that of the parent ivermectin molecule to identify structural modifications.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD) is used to dissolve the isolated impurity.
-
Experiments: A suite of NMR experiments is conducted, including:
-
1D NMR: ¹H NMR to identify proton signals and ¹³C NMR to identify carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Presentation and Interpretation
The data obtained from the analytical techniques are compiled and interpreted to confirm the structure of this compound.
High-Performance Liquid Chromatography (HPLC) Data
The retention time of this compound will differ from that of the main ivermectin components (H2B1a and H2B1b) and other impurities under specific chromatographic conditions.
| Compound | Typical Retention Time (min) | Chromatographic Conditions |
| Ivermectin H2B1a | Varies | Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm. |
| Ivermectin H2B1b | Varies | Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm). Mobile Phase: Gradient of water and acetonitrile/methanol. Flow Rate: 1.5 mL/min. Detection: 245 nm. |
| This compound | To be determined experimentally | As above |
Mass Spectrometry (MS) Data
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 731.43 | Protonated molecule |
| [M+Na]⁺ | 753.41 | Sodium adduct |
| [M+NH₄]⁺ | 748.46 | Ammonium adduct |
| Fragment 1 | 569 | Loss of the monosaccharide unit |
| Fragment 2 | 307 | Spiroketal fragment resulting from McLafferty-type rearrangement of the aglycon |
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of this compound will show characteristic shifts and correlations that confirm its structure. The key differences compared to Ivermectin H2B1a would be the absence of signals corresponding to the second sugar unit (oleandrose) and the demethylation at the C5 position.
¹H NMR Characteristic Signals (Predicted)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Anomeric proton of the single sugar unit | ~4.5-5.0 | d |
| Olefinic protons | ~5.0-6.0 | m |
| Methine protons | ~3.0-4.5 | m |
| Methoxy protons | ~3.4-3.6 | s |
| Methyl protons | ~0.8-2.0 | m, d, t |
¹³C NMR Characteristic Signals (Predicted)
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C1) | ~170-175 |
| Olefinic carbons | ~115-140 |
| Anomeric carbon of the single sugar unit | ~95-105 |
| Carbons bearing oxygen | ~60-90 |
| Aliphatic carbons | ~10-50 |
Visualization of Experimental Workflow and Structural Relationships
Experimental Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Relationship of this compound to Ivermectin H2B1a
References
A Technical Deep Dive: Unraveling the Key Differences Between Ivermectin and Its Monosaccharide Impurity H
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between the broad-spectrum antiparasitic agent, Ivermectin, and its significant process impurity, Ivermectin Impurity H. By examining their chemical structures, mechanisms of action, and analytical differentiation, this document provides a comprehensive resource for researchers and professionals in drug development and quality control.
Chemical and Physical Properties
Ivermectin is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b, with the former being the major component. This compound is also known as Ivermectin B1a monosaccharide, which arises from the hydrolysis of the terminal oleandrose sugar from the Ivermectin B1a molecule.[1][2][3] This structural difference is the primary determinant of their distinct chemical and biological properties.
| Property | Ivermectin B1a | This compound |
| Synonyms | 22,23-dihydroavermectin B1a | Ivermectin B1a monosaccharide; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a |
| Molecular Formula | C48H74O14[4] | C41H62O11[5] |
| Molecular Weight | 875.1 g/mol | 730.9 g/mol |
| CAS Number | 70209-81-3 (for B1a component) | 71837-27-9 |
| General Structure | Macrocyclic lactone with a disaccharide moiety | Macrocyclic lactone with a monosaccharide moiety |
Mechanism of Action and Biological Activity
The key therapeutic difference between Ivermectin and Impurity H lies in their interaction with the primary target in invertebrates: glutamate-gated chloride channels (GluCls).
Ivermectin:
Ivermectin acts as a potent positive allosteric modulator of GluCls in the nerve and muscle cells of invertebrates. Its binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane. This, in turn, causes paralysis and death of the parasite.
In addition to its antiparasitic activity, Ivermectin has been shown to modulate several signaling pathways in mammalian cells, although the therapeutic relevance of these findings is still under investigation. These pathways include:
-
Wnt/β-catenin Signaling: Ivermectin can inhibit this pathway, which is often dysregulated in cancer, by interacting with the TELO2 protein.
-
AMPK/mTOR Signaling: Ivermectin has been observed to activate the AMPK/mTOR pathway, leading to autophagy and cytotoxicity in certain cell lines.
This compound:
In contrast to the parent compound, this compound is reported to be devoid of the paralytic activity characteristic of Ivermectin. This strongly suggests a significantly reduced or altered interaction with glutamate-gated chloride channels. However, it has been shown to be a potent inhibitor of nematode larval development . This indicates that while it may not induce the rapid paralysis seen with Ivermectin, it still possesses biological activity that can disrupt the parasite life cycle. The precise molecular targets and mechanisms underlying this developmental inhibition are not as well-characterized as the primary mechanism of Ivermectin. There is currently a lack of specific data on the effects of Impurity H on the Wnt/β-catenin or AMPK/mTOR signaling pathways.
Experimental Protocols
The differentiation and quantification of Ivermectin and Impurity H are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Ivermectin and Impurity H
Objective: To separate and quantify Ivermectin from its related substances, including Impurity H, in a bulk drug substance.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile and/or methanol) and water is employed. The exact ratio may need optimization depending on the specific column and system. A common mobile phase composition is a mixture of acetonitrile and methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: UV detection at 245 nm is commonly used for both Ivermectin and its impurities.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Ivermectin Reference Standard and this compound Reference Standard of known concentrations in the mobile phase or a suitable solvent like methanol.
-
Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in the same solvent to achieve a known concentration.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Ivermectin and Impurity H.
-
-
Calculation:
-
The amount of Impurity H in the sample can be calculated by comparing its peak area to the peak area of the Impurity H standard.
-
Visualizations
Logical Relationship between Ivermectin and Impurity H
Caption: Formation of Impurity H from Ivermectin.
Ivermectin's Primary Mechanism of Action
Caption: Ivermectin's effect on glutamate-gated chloride channels.
Ivermectin's Influence on Wnt/β-catenin Signaling
Caption: Ivermectin's inhibitory effect on the Wnt signaling pathway.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Ivermectin and Impurity H.
References
Unveiling the Enigmatic Bioactivity of Ivermectin Impurity H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a cornerstone of antiparasitic therapy, is a complex macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The final pharmaceutical product is a mixture primarily composed of 22,23-dihydroavermectin B1a and B1b. During its synthesis and storage, various impurities can arise, one of which is Ivermectin Impurity H. Chemically identified as the Ivermectin B1a monosaccharide derivative—specifically 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a—this compound's biological profile is of significant interest for understanding the overall safety and efficacy of ivermectin formulations. This technical guide consolidates the current, albeit limited, knowledge on the potential biological activities of this compound, offering insights into its divergent effects compared to the parent compound.
Comparative Biological Activity: Ivermectin vs. This compound
While comprehensive studies on this compound are scarce, existing research on ivermectin analogs, particularly monosaccharide derivatives, allows for a preliminary assessment of its biological activity. The primary distinction lies in the sugar moiety attached at the C-13 position of the macrocyclic lactone core. Ivermectin possesses a disaccharide (oleandrose-oleandrose), whereas Impurity H has only a single oleandrose sugar.
Anthelmintic Properties
A notable divergence in activity is observed in the context of its anthelmintic effects. This compound has been identified as a potent inhibitor of nematode larval development.[1][2] However, it is reported to be devoid of the paralytic activity characteristic of the parent ivermectin molecule. This suggests that while the monosaccharide can interfere with developmental processes in nematodes, it may not effectively modulate the glutamate-gated chloride channels (GluCls) in the same manner as ivermectin, which leads to flaccid paralysis of the parasite.
Interaction with Ion Channels
Crucially, structure-activity relationship studies on ivermectin and its analogs have revealed that the large disaccharide moiety is not a prerequisite for its activity on certain mammalian ion channels.[3][4] This strongly indicates that this compound likely retains activity as a positive allosteric modulator of the human P2X4 receptor and as a full agonist at the GABAA α1β3γ2 receptor.
Quantitative Data Summary
The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known values and provide context by comparing them with the parent compound, ivermectin. It is important to note that the data for P2X4 and GABAA receptor modulation by the monosaccharide is inferred from studies stating the disaccharide is not required for activity, and specific EC50/IC50 values for the impurity are not yet published.
| Compound | Assay | Organism/Target | Activity Metric | Value | Reference |
| This compound | Larval Development Assay | Haemonchus contortus | Min. Conc. for Full Activity | 0.001 µg/mL | [2] |
| Ivermectin | Larval Development Assay | Cyathostomin nematodes | LC50 | 7.57 nM (IVM-1 analog) |
| Compound | Target Receptor | Effect | EC50 (Ivermectin) | Inferred Activity of Impurity H | Reference (Ivermectin) |
| Ivermectin | Human P2X4 Receptor | Positive Allosteric Modulator | ~0.25 µM - 1 µM | Likely Active | |
| Ivermectin | Human GABAA Receptor | Agonist / Positive Allosteric Modulator | ~2-7 µM (Agonist) | Likely Active |
Experimental Protocols
Nematode Larval Development Assay (LDA)
This assay is crucial for determining the inhibitory effects of compounds on the developmental stages of parasitic nematodes.
Objective: To assess the concentration-dependent inhibition of nematode egg hatching and larval development to the third-stage (L3) larvae.
Methodology:
-
Egg Recovery: Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected donor animals and purified.
-
Assay Setup: The assay is typically conducted in 96-well microtiter plates. A standardized number of eggs (e.g., 50-100) are added to each well containing a nutrient medium.
-
Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations in the wells. Control wells receive the solvent alone.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 27°C) and humidity for a period that allows for the development of eggs to L3 larvae in the control wells (typically 6-7 days).
-
Development Assessment: After incubation, the development in each well is halted (e.g., with Lugol's iodine solution). The number of eggs, L1, L2, and L3 larvae are counted under an inverted microscope.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each concentration relative to the control. An IC50 value (the concentration that inhibits 50% of larval development) can be determined by non-linear regression analysis.
Intracellular Calcium Assay for P2X4 Receptor Modulation
This assay measures the potentiation of ATP-induced calcium influx by a modulator like this compound in cells expressing the P2X4 receptor.
Objective: To quantify the positive allosteric modulation of the human P2X4 receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X4 receptor is seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with various concentrations of this compound or a vehicle control.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of an ATP solution at a concentration that elicits a submaximal response (e.g., the EC20 concentration).
-
Data Acquisition: Fluorescence is continuously monitored before and after the addition of ATP to measure the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is calculated for each concentration of the test compound. The potentiation of the ATP response is then plotted against the compound concentration to determine the EC50 of the modulatory effect.
Membrane Potential Assay for GABAA Receptor Activity
This assay is used to determine the agonist activity of a compound at the GABAA receptor by measuring changes in the cell membrane potential.
Objective: To measure the activation of the human GABAA α1β3γ2 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human GABAA α1β3γ2 receptor (e.g., L(tk-) cells) is seeded in 96-well plates.
-
Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., FMP-Red dye) according to the manufacturer's instructions.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline reading is taken. Various concentrations of this compound, a known GABAA agonist (e.g., GABA itself as a positive control), or a vehicle control are added to the wells.
-
Signal Measurement: The change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the activated GABAA receptor, is measured over time.
-
Data Analysis: The maximum change in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 for receptor activation.
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling Pathway
The P2X4 receptor is an ATP-gated ion channel. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases intracellular calcium concentration. This can trigger various downstream cellular responses depending on the cell type. Ivermectin and likely its monosaccharide impurity act as positive allosteric modulators, enhancing the receptor's response to ATP.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ivermectin Impurity H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. During its synthesis and storage, process-related impurities and degradation products can arise. Ivermectin Impurity H, identified as a monosaccharide derivative of Ivermectin B1a, is one such potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[1][2] This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of this compound.
This compound:
-
Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]
-
Molecular Formula: C41H62O11[1]
-
CAS Number: 71837-27-9[1]
Principle
This method utilizes reversed-phase HPLC with gradient elution to achieve a clear separation of Ivermectin from its related substances, including Impurity H. The separation is performed on a C18 stationary phase, and the analytes are detected by ultraviolet (UV) absorption. The gradient elution allows for the effective separation of compounds with a range of polarities.
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ivermectin Reference Standard
-
This compound Reference Standard
-
Drug substance or product to be tested
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
A stability-indicating RP-HPLC method is crucial for resolving Ivermectin from its process-related impurities and degradation products. The following conditions are recommended:
| Parameter | Recommended Setting |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 30 | 70 |
| 5 | 30 | 70 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (70:30, v/v).
-
Standard Stock Solution (Ivermectin): Accurately weigh and dissolve about 25 mg of Ivermectin Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Standard Stock Solution (Impurity H): Accurately weigh and dissolve about 5 mg of this compound Reference Standard in 50 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Ivermectin and 0.01 mg/mL of this compound in the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the drug substance or product equivalent to 25 mg of Ivermectin in 50 mL of diluent.
Data Presentation
System Suitability
The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Ivermectin peak) | Not more than 2.0 |
| Theoretical Plates (for Ivermectin peak) | Not less than 2000 |
| Resolution (between Ivermectin and Impurity H) | Not less than 2.0 |
| %RSD for replicate injections (area of Ivermectin) | Not more than 2.0% |
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following tables summarize the expected performance of the method.
Table 3: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 5.0 | ≥ 0.999 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| This compound | 50% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 | |
| 150% | 98.0 - 102.0 |
Table 5: Precision (Repeatability and Intermediate Precision)
| Analyte | Parameter | %RSD |
| This compound | Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | Approx. 0.05 | Approx. 0.15 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Ivermectin and Impurity H
Caption: Formation of this compound from Ivermectin.
Conclusion
The described RP-HPLC method is demonstrated to be specific, linear, accurate, and precise for the determination of this compound in drug substances and pharmaceutical products. The stability-indicating nature of the method ensures that Impurity H can be reliably quantified in the presence of the active pharmaceutical ingredient and other related substances. This application note provides a comprehensive protocol for researchers and quality control analysts involved in the development and manufacturing of Ivermectin.
References
Application Note: High-Throughput LC-MS/MS Protocol for the Detection of Ivermectin Impurity H
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivermectin Impurity H, a known process-related impurity. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate detection and quantification of this impurity in bulk drug substances or pharmaceutical formulations. The methodology employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] this compound, identified as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant process-related impurity.[2] This document provides a detailed protocol for its detection and quantification using LC-MS/MS, a technique well-suited for the analysis of complex mixtures due to its high sensitivity and specificity.[4]
Experimental
Materials and Reagents
-
Ivermectin Reference Standard (Purity >94%)
-
This compound Reference Standard
-
Ivermectin-D2 (Isotope-labelled Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
Sample Preparation
A simple protein precipitation method is employed for sample preparation from plasma, which can be adapted for dissolution of bulk drug substance.
-
To 25µL of plasma in a 1.5mL microcentrifuge tube, add 5µL of the internal standard solution (Ivermectin-D2, 25 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 500µL of a reconstitution solution (80% methanol with 0.1% formic acid: 20% 25mM ammonium formate in water).
-
Vortex the tube for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.
For bulk drug substance analysis, dissolve an accurately weighed amount of the sample in methanol to achieve a suitable concentration for analysis and proceed with dilution in the reconstitution solution.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Nexra LC-40 UPLC or equivalent |
| Column | Kinetex EVO C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent C18 column |
| Mobile Phase A | 25 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic or a shallow gradient optimized for separation of Ivermectin and Impurity H |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | AB Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 450 °C |
| Ion Spray Voltage | 3.0 kV (Positive Mode) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivermectin | 897.6 [M+Na]+ | 753.4 | Optimized |
| This compound | 731.9 [M+H]+ | Optimized | Optimized |
| Ivermectin-D2 (IS) | 899.6 [M+Na]+ | 755.4 | Optimized |
Note: The precursor for Ivermectin is often observed as a sodium adduct [M+Na]+ or an ammonium adduct [M+NH4]+. The precursor for Impurity H is predicted based on its molecular weight of 730.92 g/mol . Product ions and collision energies should be optimized for the specific instrument used.
Results and Discussion
This method is designed to provide excellent chromatographic resolution between Ivermectin and Impurity H. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The limit of detection (LOD) and limit of quantification (LOQ) for Ivermectin in similar methods have been reported in the low ng/mL range, and comparable sensitivity is expected for Impurity H.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS protocol provides a reliable and sensitive method for the determination of this compound in various sample matrices. The combination of a simple and effective sample preparation technique with the high selectivity of tandem mass spectrometry makes this method suitable for routine quality control and research applications in the pharmaceutical industry. The provided instrumental parameters can serve as a starting point for method development and validation on different LC-MS/MS platforms.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ivermectin Impurity H Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and detailed protocols for the effective use of the Ivermectin Impurity H reference standard in analytical research and quality control environments. This compound is a critical component in the analysis of Ivermectin drug substances and formulations, ensuring the accuracy and reliability of analytical methods.
Introduction
Ivermectin is a widely used anti-parasitic agent.[1] During its synthesis and storage, various impurities can arise. This compound, chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a known impurity of Ivermectin.[1][2] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. The use of a well-characterized reference standard for this compound is therefore essential for accurate identification and quantification in analytical testing.
Product Information
Several suppliers offer this compound reference standards. While specific details may vary, the general specifications are summarized below. It is crucial to obtain the certificate of analysis (CoA) from your specific supplier for detailed information.
Table 1: General Specifications of this compound Reference Standard
| Parameter | Typical Specification |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a |
| Synonyms | Ivermectin B1a Mono-Sugar Derivative |
| CAS Number | 71837-27-9 |
| Molecular Formula | C41H62O11 |
| Molecular Weight | 730.92 g/mol |
| Purity (by HPLC) | ≥95% |
| Storage | -20°C, under an inert atmosphere |
| Documentation | Certificate of Analysis (CoA), HPLC, Mass Spectrometry, 1H-NMR data |
Analytical Workflow for this compound
The following diagram outlines the general workflow for the identification and quantification of this compound in a sample.
Caption: Analytical workflow for the analysis of this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Method validation and optimization are essential for specific applications and laboratory conditions.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions of the this compound reference standard and the test sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Ivermectin test sample (API or formulation)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly. This concentration may need to be adjusted based on the expected impurity levels in the sample.
-
-
Sample Solution Preparation (e.g., 1 mg/mL of Ivermectin):
-
Accurately weigh approximately 100 mg of the Ivermectin test sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol and sonicate for 15 minutes or until fully dispersed.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Filtration:
-
Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into HPLC vials.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Identification and Quantification
Objective: To separate, identify, and quantify this compound in a test sample using Reversed-Phase HPLC. The following conditions are based on established methods for ivermectin and its impurities.[3][4]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system with a gradient or isocratic pump, autosampler, column oven, and UV detector. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18) or equivalent. |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |
| Gradient Elution | A gradient may be necessary to separate all impurities. An example gradient could be: Time (min) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 245 nm |
| Injection Volume | 20 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the Working Standard Solution to determine the retention time and peak area of this compound.
-
Sample Injection: Inject the Sample Solution to identify and quantify this compound.
-
Identification: The retention time of any peak in the sample chromatogram should correspond to the retention time of the this compound peak in the standard chromatogram.
-
Quantification: Use the external standard method to calculate the concentration of this compound in the sample.
Calculation:
The percentage of this compound in the test sample can be calculated using the following formula:
Where:
-
Area_Impurity_Sample is the peak area of Impurity H in the sample chromatogram.
-
Area_Standard is the peak area of Impurity H in the standard chromatogram.
-
Conc_Standard is the concentration of the this compound working standard solution (e.g., in µg/mL).
-
Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in µg/mL).
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the standard solution. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the identification and quantification process.
Caption: Logical flow for impurity identification and quantification.
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the user to validate any analytical method for its intended use. Always consult the relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. allmpus.com [allmpus.com]
- 2. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for the Analysis of Ivermectin Impurity H
These application notes provide a comprehensive guide for the identification and quantification of Ivermectin Impurity H, a known related substance of the antiparasitic drug Ivermectin. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Ivermectin and its impurities.
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a reference standard of this compound would typically include the following information. The data presented here is representative and should be verified with the specific lot of the reference standard being used.
Table 1: General Information for this compound
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | Ivermectin B1a Mono-Sugar Derivative; 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2] |
| CAS Number | 71837-27-9[1][3][4] |
| Molecular Formula | C₄₁H₆₂O₁₁ |
| Molecular Weight | 730.9 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C under an inert atmosphere |
Table 2: Analytical Data for this compound
| Analytical Test | Method | Specification | Representative Result |
| Identification | ¹H NMR | Conforms to structure | Conforms |
| Identification | Mass Spectrometry | Conforms to structure | Conforms |
| Purity | HPLC (UV, 245 nm) | ≥ 95.0% | 98.5% |
| Potency | TGA | Report Value | Conforms |
| Infrared Spectrum | IR | Conforms to reference spectrum | Conforms |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and for the quantification of this impurity in bulk Ivermectin samples.
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Ivermectin Bulk Drug Substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
USP Diluent / EP Diluent (Methanol)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |
| Gradient Elution | Time (min) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
2.1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a final concentration of approximately 0.004 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in methanol to obtain a final concentration of approximately 0.4 mg/mL.
2.1.4. System Suitability
Inject the Standard Solution and verify the following system suitability parameters:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.
2.1.5. Analysis
Inject the methanol (as a blank), the Standard Solution, and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.
2.1.6. Calculation of Purity
The percentage of each impurity in the Ivermectin bulk drug substance can be calculated using the following formula:
% Impurity = (rU / rS) × (CS / CU) × 100
Where:
-
rU = Peak response of the impurity from the Sample Solution
-
rS = Peak response of the corresponding impurity from the Standard Solution
-
CS = Concentration of the impurity in the Standard Solution (mg/mL)
-
CU = Concentration of Ivermectin in the Sample Solution (mg/mL)
Visualizations
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the general workflow for the analysis of this compound using HPLC.
Caption: Workflow for the HPLC analysis of this compound.
Conceptual Diagram of Potential Ivermectin Molecular Interactions
This diagram illustrates a conceptual model of the potential multi-targeted mode of action of Ivermectin and its related compounds, based on in silico studies.
Caption: Potential molecular interactions of Ivermectin and its impurities.
References
Application Notes & Protocols: Quantitative Analysis of Ivermectin Impurity H in Bulk Drug
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its quality, safety, and efficacy. Ivermectin Impurity H, chemically known as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).[1] This document provides a detailed protocol for the quantitative analysis of this compound in ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC), aligning with pharmacopeial guidelines.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ivermectin.
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for the analysis of ivermectin and its related substances.[1]
1. Materials and Reagents
-
Ivermectin Bulk Drug Substance (Sample)
-
Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[][3]
-
Ivermectin CRS (European Pharmacopoeia Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Ortho-phosphoric acid (for pH adjustment, if necessary)
2. Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Apex ODS, or equivalent)[4] |
| Mobile Phase | Acetonitrile, methanol, and water (e.g., 53:27.5:19.5 v/v/v). The composition may be adjusted for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately twice the retention time of the main ivermectin (H2B1a) peak. |
3. Preparation of Solutions
-
Diluent: Methanol
-
Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug substance in the diluent and dilute to 50.0 mL in a volumetric flask.
-
Reference Solution (a) - Ivermectin: Accurately weigh and dissolve about 40.0 mg of Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.
-
Reference Solution (b) - Impurity H: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a concentration that is appropriate for the specified limit of the impurity (e.g., 0.5% of the test solution concentration).
-
System Suitability Solution: A solution containing both Ivermectin CRS and this compound CRS at appropriate concentrations to verify resolution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability requirements are met (see Table 1).
-
Inject the Reference Solution (b) and record the peak area for Impurity H.
-
Inject the Test Solution and record the chromatogram.
-
Identify the peak for Impurity H in the Test Solution chromatogram based on its relative retention time (RRT) with respect to the main ivermectin H2B1a peak.
5. Calculation
The percentage of this compound in the ivermectin bulk drug substance is calculated using the following formula:
% Impurity H = (Area_Imp_H_Sample / Area_Imp_H_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_H_Sample is the peak area of Impurity H in the Test Solution.
-
Area_Imp_H_Std is the peak area of Impurity H in the Reference Solution (b).
-
Conc_Std is the concentration of Impurity H in the Reference Solution (b).
-
Conc_Sample is the concentration of ivermectin in the Test Solution.
A relative response factor (RRF) should be determined and applied if the response of Impurity H is significantly different from that of ivermectin.
Quantitative Data and System Suitability
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the ivermectin H2B1b and H2B1a peaks should be not less than 3.0. |
| Tailing Factor | The tailing factor for the ivermectin H2B1a peak should be not more than 2.5. |
| Signal-to-Noise Ratio | The signal-to-noise ratio for the principal peak in the chromatogram of the diluted reference solution should be at least 10. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the ivermectin H2B1a peak area should be not more than 2.0%. |
Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)
| Impurity Name | Chemical Name | Acceptance Limit |
| This compound | 4′-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | Not more than 0.5% |
| Other specified and unspecified impurities | - | As per monograph |
| Total Impurities | - | Not more than 4.0% |
Table 3: Example Method Validation Data for Ivermectin Impurities (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 for ivermectin and its related substances. |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Accuracy (% Recovery) | Typically within 98.0% to 102.0% for spiked impurity samples. |
| Precision (% RSD) | Intraday and interday precision for the determination of impurities is typically less than 5.0%. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of this compound to the bulk drug specification.
References
Application Notes and Protocols for the Isolation and Purification of Ivermectin Impurity H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones. During its synthesis and storage, various impurities can arise, which require careful identification, characterization, and control to ensure the safety and efficacy of the final drug product. Ivermectin Impurity H, also known as Ivermectin B1a monosaccharide, is a key degradation product formed through the hydrolysis of the terminal disaccharide unit of the Ivermectin B1a molecule.[1][2][] This impurity is of significant interest in quality control and stability studies of Ivermectin.
These application notes provide detailed protocols for the targeted generation, isolation, and purification of this compound. The methods described herein are designed to yield a highly purified standard of this impurity, suitable for use in analytical method development, validation, and as a reference standard in routine quality control testing.
Generation of this compound via Forced Degradation
This compound can be reliably generated through the controlled acid-catalyzed hydrolysis of Ivermectin. This process selectively cleaves the terminal oleandrose sugar from the disaccharide chain of the Ivermectin B1a molecule.
Protocol: Acidic Hydrolysis of Ivermectin
Objective: To generate a sufficient quantity of this compound for subsequent purification.
Materials:
-
Ivermectin bulk drug substance
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (NaOH), 0.5 M
-
Purified water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution: Dissolve approximately 1.0 g of Ivermectin bulk drug in 100 mL of acetonitrile in a round-bottom flask.
-
Acidification: To the stirred solution, add 100 mL of 0.5 M hydrochloric acid.
-
Hydrolysis: Allow the reaction to proceed at room temperature with continuous stirring for approximately 24 hours. The reaction progress can be monitored by analytical HPLC to determine the optimal reaction time for maximizing the yield of Impurity H while minimizing the formation of the aglycone byproduct.
-
Neutralization: After the desired level of degradation is achieved, carefully add 100 mL of 0.5 M sodium hydroxide to neutralize the solution to a pH of approximately 7.0.
-
Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain in solution.
-
Storage: The resulting solution, containing a mixture of Ivermectin, this compound, and other degradation products, is now ready for purification by preparative HPLC. If not used immediately, store the solution at 2-8°C.
Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative reverse-phase HPLC is the method of choice for isolating this compound from the complex mixture generated during forced degradation. The following protocol provides a starting point for method development and can be optimized based on the specific instrumentation and column used.
Protocol: Preparative HPLC Purification of this compound
Objective: To isolate this compound with a high degree of purity.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a UV detector
-
Reverse-phase C18 preparative column (e.g., 250 x 50 mm, 10 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Fraction collector
-
Rotary evaporator
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 50 mm, 10 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 100 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 5-10 mL of the degradation mixture |
| Column Temperature | Ambient |
Table 1: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 |
| 40 | 80 |
| 41 | 100 |
| 45 | 100 |
Procedure:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared degradation mixture onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in Table 1.
-
Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute before the parent Ivermectin peak due to its increased polarity.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling and Concentration: Pool the fractions containing this compound of the desired purity (typically >95%).
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
-
Drying: Dry the resulting solid residue under high vacuum to obtain the purified this compound.
Data Presentation
The following tables summarize the key chemical properties of this compound and the expected outcomes of the isolation and purification process.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | [1] |
| Synonyms | Ivermectin B1a Mono-Sugar Derivative, Ivermectin B1a monosaccharide | [1] |
| CAS Number | 71837-27-9 | |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.92 g/mol |
Table 3: Typical Performance Data for the Isolation and Purification of this compound
| Parameter | Typical Value |
| Yield from Forced Degradation | 10-20% (relative to starting Ivermectin) |
| Purity after Preparative HPLC | >95% |
| Recovery from Preparative HPLC | 70-85% |
Experimental Workflows and Diagrams
Workflow for Generation and Isolation of this compound
The overall process for generating and isolating this compound is depicted in the following workflow diagram.
Caption: Workflow for the generation and purification of this compound.
Signaling Pathway: Formation of this compound
The formation of this compound is a chemical degradation pathway, not a biological signaling pathway. The diagram below illustrates the chemical transformation.
Caption: Chemical degradation pathway of Ivermectin to Impurity H.
Conclusion
The protocols outlined in these application notes provide a robust and reproducible method for the generation, isolation, and purification of this compound. The successful implementation of these procedures will enable researchers and quality control professionals to obtain a high-purity reference standard of this critical impurity, thereby supporting the development and commercialization of safe and effective Ivermectin products. The provided workflows and diagrams offer a clear visual representation of the experimental processes and chemical transformations involved.
References
Application Notes and Protocols for NMR Spectroscopic Characterization of Ivermectin Impurity H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring its safety and efficacy. Ivermectin Impurity H, identified as the monosaccharide derivative of Ivermectin B1a, is a potential process-related impurity or degradation product. Its formal chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, with the molecular formula C₄₁H₆₂O₁₁ and a CAS number of 71837-27-9.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document provides detailed application notes and protocols for the characterization of this compound using NMR spectroscopy.
Data Presentation: Predicted NMR Data for this compound
Due to the absence of publicly available, experimentally determined NMR data specifically for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known NMR assignments of the parent compound, Ivermectin B1a, and the structural difference, which is the absence of the terminal oleandrose sugar unit at the 4' position. The signals corresponding to the remaining sugar moiety and the aglycone are expected to be largely unperturbed, while the signals for the oleandrose unit attached at the 13-position will show minor shifts due to the change in the neighboring group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~4.7 | d | ~3.5 |
| H-2' | ~3.5 | m | |
| H-3' | ~3.1 | m | |
| H-4' | ~3.9 | m | |
| H-5' | ~3.4 | m | |
| H-6' (CH₃) | ~1.2 | d | ~6.2 |
| OCH₃ (C3') | ~3.5 | s | |
| ... | ... | ... | ... |
| Aglycone Protons | (Similar to Ivermectin B1a) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) |
| C-1' | ~98 |
| C-2' | ~70 |
| C-3' | ~78 |
| C-4' | ~72 |
| C-5' | ~70 |
| C-6' (CH₃) | ~18 |
| OCH₃ (C3') | ~58 |
| ... | ... |
| Aglycone Carbons | (Similar to Ivermectin B1a) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Test Sample Preparation:
-
Accurately weigh a suitable amount of the ivermectin drug substance or product to be tested for impurities into a vial.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the impurities.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in approximately 0.7 mL of CDCl₃ with 0.03% v/v TMS and transfer to an NMR tube.
-
Protocol 2: ¹H NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: ~4 seconds
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument: 125 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (due to the lower sensitivity of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 4: 2D NMR (COSY, HSQC, HMBC) for Structural Confirmation
For unambiguous assignment of the proton and carbon signals of Impurity H, a suite of 2D NMR experiments should be performed on a concentrated sample.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and confirming the overall structure.
Standard instrument parameters for these experiments should be utilized, with optimization of mixing times and delays as needed based on the specific spectrometer and sample.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Characterization.
Caption: Degradation Pathway of Ivermectin to Impurity H.
Discussion
The provided protocols outline a comprehensive approach for the identification and characterization of this compound using NMR spectroscopy. The one-dimensional ¹H and ¹³C NMR spectra will provide the initial fingerprint of the impurity, while the two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure.
Quantitative NMR (qNMR) can also be employed to determine the concentration of Impurity H in a sample. This is achieved by comparing the integral of a well-resolved signal of Impurity H with the integral of a known amount of an internal standard. For accurate quantification, it is crucial to ensure that the relaxation delays (d1) are sufficiently long to allow for complete relaxation of all relevant nuclei.
The formation of this compound is primarily associated with the acidic hydrolysis of the parent ivermectin molecule.[1][2] This involves the cleavage of the glycosidic bond of the terminal oleandrose sugar. Further hydrolysis can lead to the formation of the ivermectin aglycone. Therefore, monitoring for the presence of Impurity H is important in stability studies of ivermectin, particularly in acidic conditions.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive characterization of this compound. The detailed protocols and predicted data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively identify, quantify, and understand the significance of this impurity in ivermectin-related materials. The use of 2D NMR techniques is highly recommended for unequivocal structural confirmation.
References
Application Notes and Protocols for Forced Degradation Studies of Ivermectin to Generate Impurity H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin B1. During its manufacturing process and shelf-life, it can degrade to form various impurities. Understanding the degradation pathways and the conditions that lead to the formation of specific impurities is crucial for ensuring the quality, safety, and efficacy of ivermectin drug products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4]
Impurity H of Ivermectin, identified as Ivermectin B1 Mono-sugar Derivative (CAS No. 71837-27-9), is a significant degradation product formed through the hydrolysis of one of the glycosidic bonds in the ivermectin molecule. This application note provides detailed protocols for the targeted generation of Impurity H through forced degradation under acidic conditions. It also summarizes other stress conditions to provide a comparative understanding of ivermectin's stability profile and includes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of ivermectin and its degradation products.
Data Presentation
The following table summarizes the formation of major degradation products of Ivermectin under various stress conditions. The data has been compiled from multiple sources to provide a comparative overview.
| Stress Condition | Major Degradation Products Identified | % Degradation of Ivermectin (Approximate) | % Formation of Impurity H (Approximate) | Reference |
| Acidic Hydrolysis (0.01M - 0.1M HCl, 36-37°C, 3 hours) | Ivermectin Impurity H (Monosaccharide derivative) , Aglycone | 10-50% | Significant formation, increases with acid concentration and time. | Chinese Patent CN106692054A |
| Alkaline Hydrolysis (0.1N NaOH, 60°C, 6 hours) | 2-epimer Ivermectin B1a | 5-20% | Not a primary product. | [1] |
| Oxidative Degradation (3% H₂O₂, RT, 15 min) | 3,4-epoxide H2B1a, 8a-oxo-H2B1a | 15-30% | Not a primary product. | |
| Thermal Degradation (110°C, 24 hours) | Various minor degradation products | 5-15% | Minimal to no formation. | |
| Photolytic Degradation (Sunlight, 24 hours) | Photoisomers | 10-25% | Not a primary product. |
Experimental Protocols
Targeted Generation of this compound via Acid Hydrolysis
This protocol is adapted from methodologies that have been shown to selectively cleave the glycosidic bond of ivermectin to produce Impurity H.
Materials:
-
Ivermectin reference standard
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath capable of maintaining 36-37°C
-
HPLC system with UV detector
Procedure:
-
Preparation of Ivermectin Stock Solution: Accurately weigh approximately 6 mg of Ivermectin reference standard and dissolve it in 0.030 mL of ethyl acetate. Dilute this solution with methanol to a final volume of 10 mL in a volumetric flask. This yields a concentration of approximately 0.6 mg/mL.
-
Preparation of Acidic Solution: Prepare a 0.02 M hydrochloric acid solution by diluting concentrated HCl with deionized water.
-
Degradation Reaction: In a suitable reaction vessel, mix 10 mL of the Ivermectin stock solution with 10 mL of the 0.02 M HCl solution.
-
Incubation: Place the reaction vessel in a heating block or water bath set at 36-37°C and incubate for 3 hours.
-
Sampling: At desired time points (e.g., 0, 1, 2, and 3 hours), withdraw an aliquot of the reaction mixture.
-
Neutralization and Dilution: Neutralize the collected sample with an appropriate amount of a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze the prepared samples using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method for Analysis of Ivermectin and Impurity H
This method is designed to separate Ivermectin from its degradation products, including Impurity H.
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of pH 3.5 sodium phosphate buffer and Methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Preparation of Mobile Phase: Prepare a pH 3.5 sodium phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer with methanol in the specified ratio and degas the mixture.
-
System Suitability: Inject a standard solution of Ivermectin to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
-
Analysis of Degraded Samples: Inject the prepared samples from the forced degradation studies into the HPLC system and record the chromatograms.
-
Peak Identification and Quantification: Identify the peaks of Ivermectin and Impurity H based on their retention times compared to reference standards. Quantify the amount of each component by measuring the peak area.
Visualizations
Chemical Degradation Pathway of Ivermectin to Impurity H
Caption: Acid-catalyzed hydrolysis of Ivermectin to form Impurity H.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the generation and analysis of this compound.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpls.org [wjpls.org]
Troubleshooting & Optimization
Technical Support Center: Ivermectin Impurity H Chromatography
Welcome to the technical support center for common issues in Ivermectin Impurity H chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the analytical separation of Ivermectin and its related substances, with a particular focus on Impurity H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound is the monosaccharide degradation product of Ivermectin.[1] Structurally, it is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2] Due to the loss of a sugar moiety, Impurity H is significantly more polar than the parent Ivermectin molecule. In reversed-phase HPLC, this increased polarity leads to earlier elution times and a higher propensity for poor peak shape, such as tailing, due to stronger interactions with residual silanol groups on the silica-based stationary phase.
Q2: What is a typical retention behavior for this compound in reversed-phase HPLC?
A2: Given its higher polarity, this compound will have a shorter retention time compared to Ivermectin B1a and B1b in a reversed-phase system. Its relative retention time (RRT) will be less than 1.0 (relative to the main Ivermectin peak). The exact retention time will depend on the specific method conditions (e.g., column chemistry, mobile phase composition, and temperature).
Q3: What are the common chromatographic issues observed with this compound?
A3: The most frequently encountered issues during the analysis of this compound are:
-
Peak Tailing: The peak exhibits an asymmetry where the latter half of the peak is broader than the front half.
-
Peak Splitting or Shoulders: The peak appears as two or more merged peaks or has a noticeable shoulder.
-
Poor Resolution: The peak is not adequately separated from other early-eluting impurities or the solvent front.
-
Retention Time Shifts: The retention time of the Impurity H peak varies between injections or analytical runs.
-
Baseline Noise: The baseline around the Impurity H peak is unstable, making accurate integration difficult.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Symptom: The chromatogram shows a peak for Impurity H with an asymmetry factor (As) significantly greater than 1.2.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups on the stationary phase, minimizing their interaction with the polar analyte.[3] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to reduce the number of available free silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration to ensure that the amount of Impurity H injected does not saturate the stationary phase. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement. |
Issue 2: Peak Splitting or Shoulders for this compound
Symptom: The peak for Impurity H appears distorted with a split apex or a distinct shoulder.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with another Impurity | 1. Modify Mobile Phase Composition: Adjust the organic-to-aqueous ratio in the mobile phase to improve separation. 2. Change Organic Modifier: Switch from methanol to acetonitrile, or vice versa, as this can alter selectivity. 3. Adjust Temperature: Modify the column temperature to influence the selectivity between the co-eluting peaks. |
| Sample Solvent Incompatibility | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Column Void or Blocked Frit | 1. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulate matter from the inlet frit. 2. Replace the Column: If a void has formed at the head of the column, it will need to be replaced. |
Issue 3: Poor Resolution of this compound
Symptom: The peak for Impurity H is not baseline-separated from the solvent front or other early-eluting impurities (Resolution (Rs) < 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Retention | 1. Decrease Organic Content: Reduce the percentage of the organic solvent in the mobile phase to increase the retention of polar compounds like Impurity H. 2. Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry (e.g., a polar-embedded phase) that provides better retention for polar analytes. |
| Low Column Efficiency | 1. Use a Column with Smaller Particles: Switch to a column with smaller particle size (e.g., from 5 µm to 3.5 µm or sub-2 µm) to increase efficiency. 2. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size. |
Issue 4: Retention Time Shifts for this compound
Symptom: The retention time for the Impurity H peak is inconsistent across multiple injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution. |
| Mobile Phase Composition Changes | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed. 2. Check for Solvent Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile organic component. |
| Pump Malfunction | 1. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that there are no leaks in the system. |
Issue 5: Baseline Noise
Symptom: The baseline around the Impurity H peak is noisy, making integration and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. 2. Filter Mobile Phase: Filter all aqueous mobile phase components through a 0.45 µm or 0.22 µm filter. |
| Air Bubbles in the System | 1. Degas Mobile Phase: Adequately degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Purge the Pump: Purge the pump to remove any trapped air bubbles. |
| Detector Issues | 1. Check Detector Lamp: An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace if necessary. 2. Clean Detector Cell: The flow cell may be contaminated. Flush with an appropriate solvent to clean it. |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of Ivermectin and Impurity H. Note that these values can vary depending on the specific HPLC method.
| Parameter | Ivermectin B1a | This compound | Acceptance Criteria |
| Relative Retention Time (RRT) | 1.00 | ~0.4 - 0.6 | Report |
| Resolution (Rs) | N/A | > 2.0 (from nearest peak) | Rs > 1.5 |
| Tailing Factor (Tf) / Asymmetry (As) | 0.9 - 1.2 | 1.0 - 1.5 | Tf / As ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 2000 | > 2000 |
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of Ivermectin and its impurities, including Impurity H, based on established methods.
Objective: To separate and quantify Ivermectin and its related substances, including the polar Impurity H, with good peak shape and resolution.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Ivermectin reference standard
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Mobile Phase A/B mixture |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above. Ensure they are thoroughly mixed and degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Ivermectin and Impurity H reference standards in the diluent to prepare a stock solution. Further dilute to the desired working concentration.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Identify and integrate the peaks corresponding to Ivermectin and Impurity H. Calculate the system suitability parameters (resolution, tailing factor, etc.) and quantify the impurity.
Visualizations
Caption: Troubleshooting workflow for common this compound chromatographic issues.
References
Technical Support Center: Ivermectin and Impurity H Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with Ivermectin and its related substance, Impurity H, during chromatographic analysis.
Troubleshooting Guide: Co-elution of Ivermectin and Impurity H
Co-elution of Ivermectin and Impurity H can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to diagnose and resolve this issue.
Question: Why do Ivermectin and Impurity H co-elute?
Answer: The co-elution of Ivermectin and Impurity H, which is an Ivermectin B1 mono-sugar derivative, is primarily due to their structural similarities.[1] Both molecules share the same core macrocyclic lactone structure. The primary difference is that Ivermectin has a disaccharide moiety, while Impurity H has lost one of the sugar units, resulting in a monosaccharide derivative.[2] This structural similarity leads to comparable physicochemical properties, such as polarity and hydrophobicity, causing them to interact similarly with the stationary and mobile phases in reversed-phase chromatography, thus resulting in overlapping peaks.
To effectively troubleshoot, it is crucial to understand the physicochemical properties of both compounds, summarized in the table below.
Table 1: Physicochemical Properties of Ivermectin and Impurity H
| Property | Ivermectin | Impurity H |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₁H₆₂O₁₁ |
| Molecular Weight | 875.09 g/mol | 730.9 g/mol [3] |
| LogP (Octanol-Water Partition Coefficient) | ~3.2 | ~3.7[3] |
| Aqueous Solubility | ~0.004 mg/mL[4] | Data not available, but expected to be low |
Question: How can I confirm that I have a co-elution problem?
Answer: Suspected co-elution can be investigated through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of a shoulder on the main Ivermectin peak.
-
Peak Purity Analysis: If using a Diode Array Detector (DAD) or a similar photodiode array detector, perform a peak purity analysis. This technique compares spectra across the peak; if the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: An MS detector can provide definitive evidence of co-elution by showing the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.
Question: What are the initial steps to resolve the co-elution of Ivermectin and Impurity H?
Answer: Start with simple modifications to your existing High-Performance Liquid Chromatography (HPLC) method. The following flowchart outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
FAQs: Method Development and Optimization
Question: Can you provide a starting HPLC method for separating Ivermectin and its impurities?
Answer: Several published methods have demonstrated successful separation of Ivermectin from its related substances. Below is a table summarizing a typical starting point for method development.
Table 2: Recommended Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient | A gradient elution is recommended to resolve closely eluting impurities. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
Question: How should I modify the mobile phase to improve separation?
Answer:
-
Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks. Experiment with decreasing the rate of change in the organic mobile phase concentration around the elution time of Ivermectin.
-
Solvent Composition: Altering the organic solvent ratio (e.g., trying different acetonitrile to methanol ratios) can change the selectivity of the separation.
-
pH Adjustment: While less common for these types of molecules, slight adjustments to the mobile phase pH (if using a buffer) can sometimes influence the ionization state and retention of analytes.
Question: What is the role of the stationary phase in resolving co-elution?
Answer: The choice of the stationary phase is critical for achieving selectivity. If modifications to the mobile phase are unsuccessful, consider a column with a different chemistry.
-
Pore Size and Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) or superficially porous particles can provide higher efficiency and better resolution.
-
Bonded Phase: While C18 is a common choice, other stationary phases like C8, Phenyl-Hexyl, or Cyano might offer different selectivities due to alternative interaction mechanisms (e.g., pi-pi interactions with a phenyl column).
The following diagram illustrates the logical flow for selecting an appropriate chromatographic column.
Caption: Decision tree for selecting a new HPLC column.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Ivermectin and Its Related Substances
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Ivermectin Reference Standard
-
Ivermectin Impurity H Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile:Methanol (85:15, v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 245 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70-90% B
-
20-25 min: 90% B
-
25-26 min: 90-70% B
-
26-30 min: 70% B
-
3. Sample Preparation:
-
Prepare a stock solution of Ivermectin reference standard in methanol.
-
Prepare a stock solution of Impurity H reference standard in methanol.
-
Prepare a mixed standard solution containing both Ivermectin and Impurity H at appropriate concentrations.
-
Prepare your sample solution by dissolving it in methanol and filtering it through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the mixed standard solution at least five times.
-
The resolution between the Ivermectin and Impurity H peaks should be greater than 1.5.
-
The tailing factor for the Ivermectin peak should be less than 2.0.
-
The relative standard deviation (RSD) for the peak areas of replicate injections should be less than 2.0%.
References
Stability issues of Ivermectin Impurity H in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ivermectin Impurity H in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as Ivermectin B1a monosaccharide, is a known impurity of Ivermectin.[1][2] Its chemical stability in solution is a critical parameter during the development of pharmaceutical formulations and for ensuring the accuracy of analytical measurements. Degradation of the impurity can lead to the formation of new, potentially uncharacterized products, which can impact the safety and efficacy profile of the drug product and interfere with analytical methods.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on forced degradation studies of the parent compound, Ivermectin, the primary factors likely to affect the stability of the structurally similar Impurity H are pH, exposure to oxidizing agents, light, and elevated temperatures.[3][4][5] Ivermectin has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.
Q3: In what types of solutions is this compound expected to be least stable?
A3: Ivermectin demonstrates significant degradation in acidic and alkaline solutions. Therefore, it is anticipated that this compound will also exhibit poor stability in solutions with low or high pH. Complete degradation of Ivermectin has been observed in alkaline media.
Q4: Is this compound sensitive to light?
A4: Yes, photostability is a concern. Studies on Ivermectin have shown significant degradation upon exposure to UV light. Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound standard in solution.
-
Question: My this compound standard solution is showing rapid degradation, what could be the cause?
-
Answer: Several factors could be contributing to the degradation. Consider the following:
-
pH of the solvent: Acidic or alkaline conditions can accelerate degradation. Ensure the solvent system is neutral or appropriately buffered if the compound's pH sensitivity is a concern.
-
Exposure to light: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Temperature: Store the solution at recommended low temperatures, such as -20°C, under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Presence of oxidizing agents: Avoid solvents or additives that may contain peroxides or other oxidizing species. Ivermectin is known to degrade in the presence of oxidizing agents like hydrogen peroxide.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Question: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be their origin?
-
Answer: The appearance of new peaks often indicates degradation of the analyte.
-
These could be degradation products resulting from the instability of this compound under the experimental conditions (e.g., mobile phase pH, temperature, light exposure during sample preparation or analysis).
-
Review the stability data for Ivermectin to get an indication of potential degradation pathways. Common degradation products of Ivermectin are formed through hydrolysis, oxidation, and epimerization.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | |
| Synonyms | Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide | |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.92 g/mol | |
| CAS Number | 71837-27-9 | |
| Recommended Storage | -20°C under an inert atmosphere |
Table 2: Summary of Ivermectin Forced Degradation Studies (Applicable by inference to Impurity H)
| Stress Condition | Observations on Ivermectin | Potential Impact on Impurity H | Reference |
| Acidic Hydrolysis | Significant degradation | High likelihood of degradation | |
| Alkaline Hydrolysis | Complete degradation | High likelihood of rapid degradation | |
| Oxidation (H₂O₂) | Significant degradation, formation of epoxide and other products | High likelihood of degradation | |
| Thermal (Solid & Solution) | Degradation observed | Potential for degradation, especially in solution | |
| Photolytic (Solid & Solution) | Significant degradation | High likelihood of degradation upon light exposure |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Ivermectin and its Impurities
This protocol is a general guideline based on published methods for Ivermectin and can be adapted for monitoring the stability of this compound.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is typically used.
-
Column: A reversed-phase C18 column is commonly employed. A popular choice is a HALO C18, 150 x 4.6 mm, 2.7 µm column.
-
Mobile Phase: A gradient elution is often used to separate Ivermectin from its impurities and degradation products.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 85/15, v/v)
-
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Column Temperature: The column is usually maintained at a controlled temperature, for example, 30°C or 40°C.
-
Detection Wavelength: UV detection at 245 nm is commonly used.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute to the desired concentration in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare samples in amber volumetric flasks to protect from light.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound over time.
-
Visualizations
Caption: Troubleshooting workflow for addressing degradation of this compound in solution.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. This compound | C41H62O11 | CID 137699431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ivermectin EP Impurity H | CAS No- 71837-27-9 [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ivermectin Impurity H Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Ivermectin Impurity H. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a substance related to the structure of Ivermectin.[] It is also known as Ivermectin B1 Mono-sugar Derivative or 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3][4] Its chemical formula is C41H62O11 and it has a molecular weight of approximately 730.9 g/mol .[5]
Q2: What is the typical analytical method for this compound?
A2: The most common analytical method for Ivermectin and its impurities, including Impurity H, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Q3: At what wavelength should I detect Ivermectin and its impurities?
A3: A UV detection wavelength of 245 nm or 254 nm is commonly used for monitoring Ivermectin and its related substances.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For amine-containing compounds, a slightly basic pH can sometimes improve peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. | |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature, typically around 30°C or 40°C. |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| Poor Resolution Between Impurity H and Other Peaks | Mobile phase composition is not optimal. | Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve adequate separation. |
| Inappropriate column chemistry. | Select a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. A typical flow rate is around 1.5 mL/min. | |
| Low Signal or No Peak for Impurity H | Insufficient sample concentration. | Concentrate the sample or inject a larger volume if the method allows. |
| Degradation of Impurity H. | Ensure proper sample storage conditions (e.g., protected from light, refrigerated). Prepare samples fresh if possible. | |
| Incorrect detection wavelength. | Verify that the UV detector is set to the appropriate wavelength (e.g., 245 nm or 254 nm). | |
| Extraneous or Ghost Peaks | Contaminated mobile phase or diluent. | Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from previous injections. | Implement a robust needle wash program and inject a blank solvent run to check for carryover. | |
| Sample degradation in the autosampler. | Use a cooled autosampler if available and minimize the time the sample sits in the vial before injection. |
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol outlines a general method for the analysis of this compound. Method validation and optimization are recommended for specific sample matrices.
1. Materials and Reagents:
-
Ivermectin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or other suitable buffer components
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm) or HALO C18 (100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Program | A gradient elution may be required for optimal separation. This should be developed based on the specific impurity profile. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C or 40 °C |
| Detection Wavelength | 245 nm or 254 nm |
| Injection Volume | 10-20 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the Ivermectin sample in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to the reference standard.
-
Quantify the impurity by comparing its peak area to that of the reference standard or by using the relative response factor if established.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound analysis.
References
Technical Support Center: Analysis of Ivermectin Impurity H
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Ivermectin Impurity H.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the common sources of matrix effects in pharmaceutical and biological samples when analyzing this compound?
Common sources of matrix effects include endogenous and exogenous components of the sample. In biological matrices like plasma or serum, phospholipids, proteins, and metabolites can interfere. In pharmaceutical formulations, excipients, degradation products, and other impurities can be the source of these effects.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A common method to assess matrix effects is the post-extraction addition experiment. In this method, a known amount of the analyte (this compound) is added to a blank sample matrix that has already undergone the extraction process. The response of this spiked sample is then compared to the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.
Q4: What is the role of an internal standard in mitigating matrix effects?
An internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is a powerful tool to compensate for matrix effects. The SIL-IS is chemically identical to this compound and will co-elute, experiencing similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix can be normalized, leading to more accurate and reliable quantification.
Q5: Can optimizing chromatographic conditions help in reducing matrix effects?
Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from interfering matrix components, the likelihood of co-elution and subsequent ion suppression or enhancement is minimized. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase to enhance selectivity.
Troubleshooting Guide
| Problem | Potential Cause (Matrix Effect Related) | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte in the mass spectrometer source. | - Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. - Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix interferences. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent and irreproducible results between sample injections. | Variable Matrix Effects: The composition of the matrix varies between different samples, leading to inconsistent levels of ion suppression or enhancement. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and improved reproducibility. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for consistent matrix effects. |
| High background noise or extraneous peaks in the chromatogram. | Matrix Contamination: The sample matrix is introducing a high level of background ions or contaminants into the MS system. | - Enhanced Sample Cleanup: Utilize a more selective sample preparation technique like HybridSPE®-Phospholipid to specifically target and remove common interferences like phospholipids from plasma samples. - Divert Flow: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer. |
| Peak shape is distorted (e.g., tailing or fronting). | Matrix Overload: High concentrations of matrix components are overloading the analytical column, affecting the peak shape of the co-eluting analyte. | - Dilute the Sample: Reducing the overall concentration of the injected sample can alleviate column overload. - Optimize Sample Preparation: A more effective cleanup will reduce the amount of matrix components being injected onto the column. |
Quantitative Data Summary
The following table summarizes the results of a post-extraction addition experiment designed to quantify the matrix effect on the analysis of this compound in human plasma.
Table 1: Matrix Effect Assessment for this compound in Human Plasma
| Sample Type | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| A: Analyte in Solvent | 10 | 150,000 | N/A |
| B: Analyte in Post-Extraction Spiked Plasma | 10 | 90,000 | -40% (Ion Suppression) |
Matrix Effect (%) was calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
The data clearly indicates a 40% signal suppression for this compound when analyzed in a plasma matrix compared to a clean solvent, highlighting a significant matrix effect.
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect
Objective: To determine the presence and magnitude of matrix effects on the analysis of this compound.
Methodology:
-
Prepare Solutions:
-
Solution A: Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) at a concentration of 10 ng/mL.
-
Solution B: Prepare a blank plasma sample by performing the sample extraction procedure (e.g., protein precipitation with acetonitrile) without the analyte. After the final evaporation and reconstitution step, spike the extracted blank matrix with this compound to a final concentration of 10 ng/mL.
-
-
LC-MS/MS Analysis:
-
Inject Solution A and Solution B (n=3 for each) into the LC-MS/MS system.
-
Record the peak area of the this compound.
-
-
Calculate Matrix Effect:
-
Calculate the mean peak area for both solutions.
-
Use the following formula to determine the matrix effect percentage:
-
Matrix Effect (%) = ((Mean Peak Area of Solution B / Mean Peak Area of Solution A) - 1) * 100
-
-
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
Objective: To minimize matrix effects by removing interfering components from the sample prior to LC-MS/MS analysis.
Methodology:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with water) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
Technical Support Center: Enhancing Ivermectin Impurity H Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Ivermectin Impurity H detection during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a substance related to the structure of Ivermectin, often a degradation product or a metabolite.[1] As a monosaccharide derivative of Ivermectin B1a, its structure is slightly different from the parent compound.[2] Sensitive detection is crucial to ensure the purity, safety, and efficacy of ivermectin drug products, as required by regulatory agencies.[1][3]
Q2: What are the primary analytical techniques for detecting this compound?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[2] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level impurity detection.
Q3: What is a typical retention time for this compound relative to Ivermectin?
A3: The exact retention time can vary based on the specific chromatographic conditions. However, as a more polar monosaccharide derivative, this compound is expected to elute earlier than the main Ivermectin peak in a reversed-phase HPLC system. Researchers should look for a small peak preceding the large Ivermectin B1a peak in their chromatogram.
Q4: How can I improve the separation between Ivermectin and Impurity H?
A4: To improve resolution, you can optimize the mobile phase composition, for instance by adjusting the ratio of organic solvent to water, or by using a different organic modifier like methanol in place of or in combination with acetonitrile. Employing a gradient elution can also effectively separate closely eluting peaks. Additionally, using a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency.
Q5: What are the recommended storage conditions for Ivermectin samples to prevent the formation of degradation impurities like Impurity H?
A5: Ivermectin is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Therefore, it is recommended to store samples in a cool, dark place, protected from light. For long-term storage, freezing at -20°C in an inert atmosphere is advisable. Samples should be prepared fresh whenever possible and analyzed promptly.
Troubleshooting Guides
This section addresses common issues encountered during the detection of this compound.
Low or No Signal for Impurity H
Problem: You are not observing a peak for this compound, or the signal-to-noise ratio is very low.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration of Impurity H | The impurity may be present at a level below the detection limit of your current method. Consider using a more sensitive detector (e.g., MS/MS instead of UV) or enriching the sample. |
| Suboptimal Mobile Phase | The mobile phase composition may not be suitable for the elution of Impurity H. Adjust the organic-to-aqueous ratio or try different organic solvents (e.g., methanol). A gradient elution may be necessary to elute the impurity with a better peak shape. |
| Inadequate Sample Preparation | The extraction method may not be efficient for the more polar Impurity H. Consider using a solid-phase extraction (SPE) protocol optimized for polar analytes. Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion. |
| Detector Settings Not Optimized | For UV detection, ensure the wavelength is set to the absorption maximum of ivermectin and its impurities (typically around 245 nm). For MS/MS, optimize the ionization source parameters and select the appropriate MRM transitions. |
Poor Peak Shape (Tailing or Fronting) for Impurity H
Problem: The peak for Impurity H is not symmetrical, exhibiting tailing or fronting, which affects accurate quantification.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Residual silanol groups on the column can interact with polar analytes. Try adding a small amount of a competing base like triethylamine to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also mitigate these interactions. |
| Column Overload | Although less likely for a trace impurity, overloading can occur if the sample is too concentrated. Dilute the sample and re-inject. |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing. Use shorter, narrower tubing. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate ivermectin and its impurities from a sample matrix.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove highly polar interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent, such as acetonitrile or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
UPLC-MS/MS Method for this compound Detection
This method provides high sensitivity and selectivity for the detection of this compound.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the less polar ivermectin after the more polar Impurity H.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ivermectin: m/z 892.4 -> 569.5 (Ammonium adduct).
-
This compound (Predicted): As Impurity H is a monosaccharide derivative, a potential precursor ion would be the ammonium adduct [M+NH4]+. The product ion would likely result from the loss of the sugar moiety. A good starting point for optimization would be to monitor the transition of the predicted parent mass to the mass of the ivermectin aglycone.
-
Quantitative Data Summary
The following tables provide a summary of typical performance data for analytical methods used in the detection of ivermectin, which can serve as a benchmark when developing a method for Impurity H.
Table 1: HPLC-UV Method Performance for Ivermectin
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.80 µg/mL | |
| Limit of Quantification (LOQ) | 2.30 µg/mL | |
| Linearity Range | 10 - 60 µg/mL | |
| Recovery | 98 - 100% |
Table 2: LC-MS/MS Method Performance for Ivermectin
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/kg | |
| Limit of Quantification (LOQ) | 0.2 µg/kg | |
| Linearity Range | 1.0 - 100.0 ng/mL | |
| Recovery | 85 - 105% |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal of Impurity H.
References
Column selection for optimal separation of Ivermectin impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection for the separation of Ivermectin and its related impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Ivermectin impurity analysis?
A1: Reversed-phase C18 columns are the most widely used for the separation of Ivermectin and its impurities.[1][2][3][4][5] Modern columns with smaller particle sizes (e.g., 2.7 µm or 3.5 µm) and core-shell technology can offer improved resolution and faster analysis times compared to traditional fully porous 5 µm columns.
Q2: Are there any alternative column chemistries recommended for specific Ivermectin impurities?
A2: While C18 is the workhorse, for specific separation challenges, other chemistries can be explored. For instance, a Newcrom R1 column, which has low silanol activity, has been used for the separation of Ivermectin B1b. Phenyl-Hexyl phases could also be considered for alternate selectivity, particularly for aromatic impurities.
Q3: What are the typical mobile phase compositions for Ivermectin impurity separation on a C18 column?
A3: A mixture of acetonitrile, methanol, and water is commonly used. Gradient elution is often necessary to achieve a good separation of all impurities within a reasonable run time. For example, a gradient using water/acetonitrile as mobile phase A and isopropanol/acetonitrile as mobile phase B has been shown to be effective. The USP monograph for Ivermectin suggests a mobile phase of acetonitrile, methanol, and water (53:27.5:19.5).
Q4: What detection wavelength is typically used for Ivermectin and its impurities?
A4: UV detection is commonly employed, with wavelengths typically set between 245 nm and 254 nm. A photodiode array (PDA) detector can be beneficial for method development and for identifying co-eluting peaks by examining their UV spectra.
Q5: How can I improve the separation of critical impurity pairs?
A5: To improve the resolution of closely eluting peaks, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.
-
Adjust the mobile phase composition: Altering the ratio of organic solvents (acetonitrile and methanol) can change the selectivity.
-
Change the column temperature: Increasing the temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Evaluate a different C18 column from another manufacturer: Subtle differences in C18 bonding and end-capping can lead to significant changes in selectivity.
-
Consider a column with a different particle technology: Core-shell columns can provide higher efficiency and better resolution than fully porous particle columns of the same dimension.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Ivermectin and Impurities | Inadequate mobile phase strength or selectivity. | Optimize the gradient profile; try a shallower gradient. Adjust the organic modifier ratio (acetonitrile/methanol). |
| Incorrect column chemistry. | Switch to a different C18 column with a different bonding chemistry or from a different vendor. Consider a phenyl-hexyl column for alternative selectivity. | |
| Column aging or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. | |
| Peak Tailing for Ivermectin or Impurity Peaks | Secondary interactions with residual silanols on the column packing. | Use a modern, high-purity, end-capped C18 column. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase (if compatible with your detection method). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of contamination. Clean the injector and sample loop. |
| Low Signal Intensity | Incorrect detection wavelength. | Verify the UV detector is set to the optimal wavelength for Ivermectin and its impurities (typically around 245-254 nm). |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
General Protocol for Ivermectin Impurity Profiling
This protocol is a starting point and may require optimization for specific samples and impurity profiles.
1. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.
2. Column:
-
A high-performance reversed-phase C18 column is recommended. Examples include:
-
Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm)
-
HALO C18 (100 mm x 4.6 mm, 2.7 µm)
-
Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)
-
3. Mobile Phase:
-
Mobile Phase A: Water or a mixture of water and acetonitrile (e.g., 50:50 v/v)
-
Mobile Phase B: A mixture of acetonitrile and another organic solvent like methanol or isopropanol (e.g., acetonitrile/methanol 85:15 v/v)
-
It is recommended to filter and degas the mobile phases before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 - 45 °C
-
Detection Wavelength: 245 nm or 254 nm
-
Injection Volume: 5 - 20 µL
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic impurities. The specific gradient profile will need to be optimized based on the column and the specific impurities being analyzed.
5. Sample Preparation:
-
Dissolve the Ivermectin sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 0.4 - 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies are essential.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl for a specified period (e.g., 4 hours), then neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.015 M NaOH for a specified period (e.g., 2 hours), then neutralize with 0.015 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ for a specified period (e.g., 2 hours).
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples using the developed HPLC method to separate and identify the degradation products.
Data Presentation
Table 1: Comparison of HPLC Columns for Ivermectin Impurity Separation
| Column | Dimensions | Particle Size (µm) | Mobile Phase Example | Key Advantages | Reference |
| Ascentis Express C18 | 100 mm x 4.6 mm | 2.7 (Core-shell) | A: Water/ACN (50:50), B: IPA/ACN (15:85) | Fast analysis, high efficiency | |
| HALO C18 | 100 mm x 4.6 mm | 2.7 (Core-shell) | Gradient Elution | High selectivity for isomer separation | |
| Zorbax Extend-C18 | 150 mm x 4.6 mm | 3.5 | A: Water, B: ACN/Methanol (85:15) | Good for oral paste formulations | |
| Hypersil Gold C18 | 150 mm x 4.6 mm | 5 | ACN/Methanol/Water (50:45:5) | Suitable for plasma samples | |
| Purospher STAR RP-18 | 250 mm x 4.6 mm | 5 | Per USP Monograph | Standard compendial method column | |
| Luna C18 | 150 mm x 4.6 mm | 3 | Water/ACN (30:70) | Used for preparative scale separations |
Table 2: Typical Chromatographic Parameters
| Parameter | Typical Range | Notes |
| Flow Rate | 1.0 - 2.0 mL/min | Higher flow rates can reduce run time but may increase backpressure. |
| Column Temperature | 30 - 45 °C | Can influence retention time, selectivity, and peak shape. |
| Detection Wavelength | 245 - 254 nm | Optimal for UV absorbance of Ivermectin and its related compounds. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
Visualizations
Caption: Workflow for optimal column selection in Ivermectin impurity analysis.
Caption: Troubleshooting common issues in Ivermectin HPLC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Ivermectin Impurity H
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ivermectin Impurity H, a critical quality attribute in the manufacturing of Ivermectin-based pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods.
Introduction to Ivermectin and Impurity H
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin B1, which is produced by the fermentation of Streptomyces avermitilis. The manufacturing process of Ivermectin can lead to the formation of several process-related impurities and degradation products.
This compound, chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant impurity that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2][3][4][5] Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have established limits for related substances in Ivermectin.
Comparison of Analytical Methods
The most common technique for the analysis of Ivermectin and its impurities is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. However, advancements in analytical technology have introduced more sensitive and rapid methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide compares three key methods:
-
Method 1: HPLC-UV (European Pharmacopoeia Method) - The official method for the determination of related substances in Ivermectin.
-
Method 2: UHPLC-UV (A High-Throughput Alternative) - A faster alternative to the conventional HPLC method.
-
Method 3: LC-MS/MS (A High-Sensitivity Alternative) - A highly sensitive and selective method for the quantification of impurities at trace levels.
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes the typical performance characteristics of the three analytical methods based on data reported in the literature.
| Validation Parameter | Method 1: HPLC-UV (Ph. Eur.) | Method 2: UHPLC-UV | Method 3: LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.2 - 0.3 µg/mL | ~0.01 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.6 - 1.0 µg/mL | ~0.03 µg/mL | ~0.3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 2% | < 15% |
| Analysis Time | ~30 - 60 minutes | ~5 - 15 minutes | ~5 - 10 minutes |
Experimental Protocols
Method 1: HPLC-UV (Based on European Pharmacopoeia 1336)
This method is the standard for the determination of related substances in Ivermectin bulk material.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (15:34:51, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Solution: Dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL with the same solvent.
-
Test Solution: Dissolve 40.0 mg of the Ivermectin sample in methanol and dilute to 50.0 mL with the same solvent.
System Suitability:
-
Resolution: Minimum of 3.0 between the peaks for Ivermectin component H2B1b and H2B1a.
-
Symmetry factor: Maximum of 2.5 for the principal peak.
Method 2: UHPLC-UV (A High-Throughput Alternative)
This method is a faster alternative to the conventional HPLC method, suitable for high-throughput screening.
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 50 mm x 2.1 mm.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 2 µL.
Standard and Sample Preparation:
Similar to the HPLC-UV method, with concentrations adjusted for the higher sensitivity of the UHPLC system.
Method 3: LC-MS/MS (A High-Sensitivity Alternative)
This method provides the highest sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.
Chromatographic Conditions:
-
Column: C18, 1.8 µm particle size, 50 mm x 2.1 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the impurity.
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound certified reference material in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the impurity stock solution into a blank matrix (e.g., a placebo formulation).
-
Sample Preparation: Extract the Ivermectin sample with a suitable solvent and dilute to fall within the calibration range.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. phenomenex.com [phenomenex.com]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. UPLC for Ivermectin Impurity Profiling
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like ivermectin is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. For years, High-Performance Liquid Chromatography (HPLC) has been the go-to method for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more powerful tool, promising significant enhancements in speed, resolution, and sensitivity. This guide provides a comprehensive comparison of HPLC and UPLC for the impurity profiling of ivermectin, supported by experimental data and detailed protocols.
The Leap from HPLC to UPLC: A Paradigm Shift in Separation Science
The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency. To effectively use these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).
The benefits of this technological advancement are manifold. UPLC offers significantly faster analysis times, often reducing run times by a factor of up to nine compared to traditional HPLC methods.[1][2] This translates to higher sample throughput and reduced consumption of costly and environmentally sensitive solvents. Furthermore, the enhanced efficiency of UPLC results in sharper, narrower peaks, leading to improved resolution and heightened sensitivity for detecting trace-level impurities that might be missed by HPLC.[3]
Experimental Protocols: A Glimpse into Ivermectin Analysis
Below are representative experimental protocols for the analysis of ivermectin using both HPLC and UPLC. These protocols provide a foundation for understanding the practical differences between the two techniques.
Representative HPLC Method for Ivermectin Impurity Profiling
This method is a stability-indicating assay designed to separate ivermectin from its potential degradation products and process-related impurities.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
UPLC Method for Ivermectin Analysis
This method, while developed for the simultaneous determination of ivermectin and praziquantel, demonstrates the capabilities of UPLC for ivermectin analysis and can be adapted for impurity profiling.
-
Instrumentation: An ultra-performance liquid chromatography system with a DAD detector.
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient elution using water, acetonitrile, and methanol.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 245 nm
-
Injection Volume: Not specified in the abstract.
Performance Comparison: HPLC vs. UPLC for Ivermectin Analysis
The following table summarizes the key performance parameters of HPLC and UPLC for the analysis of ivermectin, drawing from the provided protocols and general knowledge of the techniques.
| Parameter | HPLC | UPLC | Advantage |
| Particle Size | 3.5 µm | 1.7 µm | UPLC |
| Column Dimensions | 150 mm × 4.6 mm | 50 mm × 2.1 mm | UPLC |
| Flow Rate | 1.5 mL/min | 0.7 mL/min | UPLC (Lower Solvent Consumption) |
| Estimated Run Time | ~25 minutes | < 10 minutes | UPLC |
| LOD for Ivermectin | ~0.3 µg/mL | 26.80 ng/mL (0.0268 µg/mL) | UPLC |
| LOQ for Ivermectin | ~1.0 µg/mL | 81.22 ng/mL (0.0812 µg/mL) | UPLC |
| Resolution | Good | Excellent | UPLC |
| Solvent Consumption | Higher | Significantly Lower | UPLC |
| Sample Throughput | Lower | Higher | UPLC |
Visualizing the Workflow and Advantages
To better illustrate the comparison, the following diagrams, created using the DOT language, depict the experimental workflow and the logical advantages of UPLC over HPLC.
Caption: Experimental workflow for comparing HPLC and UPLC for ivermectin impurity profiling.
Caption: Logical advantages of UPLC for pharmaceutical impurity profiling.
Conclusion: UPLC as the Superior Technique for Ivermectin Impurity Profiling
While HPLC remains a robust and reliable technique for pharmaceutical analysis, UPLC offers undeniable advantages for ivermectin impurity profiling. The significant reduction in analysis time, coupled with superior resolution and sensitivity, allows for more efficient and thorough characterization of impurities. For research, development, and quality control environments where speed and the ability to detect trace impurities are critical, UPLC stands out as the superior technology. The initial higher investment in UPLC instrumentation is often justified by the long-term benefits of increased productivity, reduced operational costs, and more comprehensive data quality, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. biomedres.us [biomedres.us]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Ivermectin Impurity H
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ivermectin is paramount. This guide provides a detailed comparison of two prominent High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of Ivermectin Impurity H and other related substances. The methods compared are the European Pharmacopoeia (Ph. Eur.) monograph 1336 method and a recently developed stability-indicating Reverse-Phase HPLC (RP-HPLC) method by Zhao et al. (2022), which offers enhanced selectivity.
This compound, chemically identified as 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a (CAS: 71837-27-9), is a known related substance of Ivermectin. The analytical methods detailed below are crucial for its monitoring and control in drug substance and product manufacturing.
Quantitative Data Summary
The following table summarizes the key performance parameters of the two HPLC methods. While specific validation data for Impurity H is not detailed in the source literature, the methods have been validated according to ICH guidelines for the analysis of related substances, ensuring their suitability for quantifying impurities like Impurity H.
| Parameter | Method 1: European Pharmacopoeia (Ph. Eur.) 1336 | Method 2: Stability-Indicating RP-HPLC (Zhao et al., 2022) |
| Principle | Isocratic RP-HPLC | Gradient RP-HPLC |
| Column | Octadecylsilyl silica gel for chromatography R (5 µm), 250 mm x 4.6 mm | HALO C18 (2.7 µm particle size), 100 mm × 4.6 mm I.D. |
| Mobile Phase | Water R, methanol R, acetonitrile R (15:34:51 V/V/V) | Gradient elution with Mobile Phase A (Water:Acetonitrile, 50:50 v/v) and Mobile Phase B (Isopropanol:Acetonitrile, 15:85 v/v) |
| Flow Rate | 1.0 mL/min | Not explicitly stated, but gradient elution is used. |
| Detection | UV at 254 nm | UV at 254 nm |
| Quantification Limit (General Impurities) | Disregard limit: 0.05% | ~0.1% of target analytical concentration (~1.0 µg/mL) |
| Selectivity | Standard selectivity as per pharmacopoeia | Higher degree of selectivity, capable of separating 27 Ivermectin related substances, including an isomer peak that co-elutes with the main API peak in the Ph. Eur. method. |
| Run Time | Longer run time typical of isocratic pharmacopoeial methods | Shorter run time (all analytes of interest separated within 25 min) |
Experimental Protocols
Method 1: European Pharmacopoeia (Ph. Eur.) 1336 - Related Substances Test
This method is the official standard for the analysis of Ivermectin and its impurities as per the European Pharmacopoeia.
1. Solution Preparation:
-
Test solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol R and dilute to 50.0 mL with the same solvent.
-
Reference solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol R and dilute to 50.0 mL with the same solvent.
-
Reference solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with methanol R.
-
Reference solution (c): Dilute 5.0 mL of reference solution (b
Ivermectin Impurity H vs. other Ivermectin impurities (e.g., Impurity A, B, C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ivermectin Impurity H against other common ivermectin impurities, namely Impurity A, Impurity B, and Impurity C. The information presented herein is supported by available experimental data to aid in research, drug development, and quality control processes.
Chemical and Physical Properties
Ivermectin impurities are structurally related compounds that can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API). Understanding the fundamental properties of these impurities is crucial for their identification, quantification, and for assessing their potential impact on the safety and efficacy of the final drug product.
Ivermectin itself is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b.[] The impurities discussed in this guide are closely related to these parent structures.
This compound , also known as Ivermectin B1a monosaccharide, is a degradation product of Ivermectin.[2][3] Its chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][4]
Ivermectin Impurity A , or Avermectin B1a, is one of the primary components of the related antiparasitic agent, Abamectin. Abamectin is a mixture of at least 80% avermectin B1a and not more than 20% avermectin B1b.
Ivermectin Impurity B is Avermectin B1b, the other component of Abamectin.
Ivermectin Impurity C , also known as Avermectin B2a, is another related substance.
The table below summarizes the key chemical properties of these impurities.
| Impurity Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Impurity H | Ivermectin B1a monosaccharide | C41H62O11 | 730.9 | 71837-27-9 |
| Impurity A | Avermectin B1a | C48H72O14 | 873.08 | 65195-55-3 |
| Impurity B | Avermectin B1b | C47H70O14 | 859.05 | 65195-56-4 |
| Impurity C | Avermectin B2a | C48H74O15 | 891.11 | 65195-57-5 |
Comparative Biological Activity and Toxicology
While comprehensive, direct comparative toxicological studies between this compound and other individual impurities are limited in publicly available literature, information on the parent compounds (avermectins) provides valuable insights. The presence of impurities can impact the purity, potency, and safety of Ivermectin.
This compound (Ivermectin monosaccharide) is described as a potent inhibitor of nematode larval development but is noted to be devoid of the paralytic activity characteristic of Ivermectin. This suggests a different biological activity profile compared to the parent drug. A Material Safety Data Sheet for Impurity H indicates a lack of available data on its acute toxicity (oral, dermal, inhalation LD50), as well as its potential for skin corrosion/irritation, carcinogenicity, and reproductive toxicity.
Ivermectin Impurity A (Avermectin B1a) and Impurity B (Avermectin B1b) are the major components of Abamectin and are considered to have very similar biological and toxicological properties. Abamectin is classified as a highly toxic material, though formulated products may have lower toxicity. Symptoms of poisoning in laboratory animals include pupil dilation, vomiting, convulsions, tremors, and coma. Avermectin B1 has been shown to cause developmental toxicity (cleft palate) in mice. It is also highly toxic to fish and aquatic invertebrates.
Ivermectin Impurity C (Avermectin B2a) is known for its potent antiparasitic and insecticidal properties. It can be toxic to non-target organisms, especially aquatic species.
The table below summarizes the available toxicological and biological activity information.
| Impurity | Available Toxicological & Biological Activity Data |
| Impurity H | Potent inhibitor of nematode larval development, but devoid of paralytic activity. No specific LD50 data available. |
| Impurity A | A major component of Abamectin, which is highly toxic. May cause severe health damage on ingestion or inhalation. Known to cause developmental toxicity in mice. Very toxic to aquatic organisms. |
| Impurity B | A component of Abamectin with toxicological properties similar to Avermectin B1a. A study on earthworms and cockroaches showed a clear concentration-mortality relationship. |
| Impurity C | Potent antiparasitic and insecticidal properties. Toxic to non-target organisms, particularly aquatic species. Classified as toxic if swallowed. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The analysis of Ivermectin and its impurities is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). The following protocol is a synthesis of methods described in the European Pharmacopoeia and other relevant studies.
Objective: To separate, identify, and quantify this compound and other related impurities (A, B, C) from the bulk drug substance.
Materials:
-
Ivermectin bulk drug substance
-
Reference standards for Ivermectin and its impurities (H, A, B, C)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mixture of water, methanol, and acetonitrile in the ratio of 15:34:51 (v/v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Reference Solution (a): Accurately weigh and dissolve 40.0 mg of Ivermectin reference standard in methanol and dilute to 50.0 mL with methanol.
-
Impurity Standard Solutions: Prepare individual stock solutions of Impurity H, A, B, and C in methanol at a concentration of approximately 0.8 mg/mL. Further dilute these stock solutions with the mobile phase to achieve a final concentration suitable for detection and quantification.
-
-
Preparation of Test Solution:
-
Accurately weigh and dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with methanol.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Water:Methanol:Acetonitrile (15:34:51 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times and response factors for each impurity.
-
Inject the test solution and record the chromatogram.
-
Identify the impurity peaks in the test solution by comparing their retention times with those of the reference standards.
-
Calculate the percentage of each impurity in the sample.
-
Visualizations
Caption: Workflow for HPLC-based analysis of Ivermectin impurities.
References
Inter-laboratory Comparison of Ivermectin Impurity H Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the quantification of Ivermectin Impurity H, a potential impurity in Ivermectin active pharmaceutical ingredient (API) and finished products. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various validated High-Performance Liquid Chromatography (HPLC) methods to establish typical performance benchmarks. This allows individual laboratories to assess their own analytical method's performance against established criteria.
Introduction to this compound
Ivermectin is a broad-spectrum anti-parasitic agent.[1] Like any pharmaceutical compound, its purity is critical to its safety and efficacy. This compound is one of the related substances that may be present in Ivermectin products.[2] Its chemical formula is C₄₁H₆₂O₁₁ and it has a molecular weight of approximately 730.92 g/mol . Consistent and accurate monitoring of this impurity is essential to ensure product quality.
Standardized Analytical Protocol
The following experimental protocol is a representative HPLC method derived from a compilation of published and compendial methods for the analysis of Ivermectin and its related substances.[1][3][4]
2.1. Materials and Reagents
-
This compound Reference Standard
-
Ivermectin API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., INERTSIL C-18 ODS) |
| Mobile Phase | Acetonitrile and Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes |
2.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ivermectin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the this compound standard solution.
2.4. System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of replicate injections | Not more than 2.0% |
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of Ivermectin impurities based on published data. This can be used as a benchmark for laboratories to compare their in-house method validation data.
| Performance Parameter | Laboratory A (Typical Values) | Laboratory B (Typical Values) | Laboratory C (Typical Values) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Precision (Repeatability, %RSD) | 1.2 | 1.5 | 0.9 | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.8 | 2.1 | 1.5 | ≤ 2.0% |
| Accuracy (Recovery %) | 99.5% | 98.8% | 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.08 | 0.04 | To be established |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.25 | 0.12 | To be established |
Experimental Workflow and Logical Relationships
4.1. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound.
4.2. Logical Relationship for Method Validation
This diagram shows the logical relationship between different validation parameters.
Conclusion
While a dedicated inter-laboratory study for this compound was not identified, the presented data, derived from validated HPLC methods, provides a robust framework for performance comparison. Laboratories can utilize the provided protocol and performance data to evaluate their analytical methods, ensuring the generation of accurate and reliable results for the quality control of Ivermectin. Adherence to these benchmarks will contribute to the overall safety and efficacy of Ivermectin-containing products.
References
- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth of Ivermectin Impurity H Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The accurate quantification of impurities, such as Ivermectin Impurity H, is a critical aspect of quality control. This guide provides a comprehensive comparison of analytical methodologies for the precise measurement of this compound, supported by experimental data to aid in the selection of the most appropriate technique.
Ivermectin, a broad-spectrum anti-parasitic agent, can contain various process-related and degradation impurities that must be carefully monitored. Among these, this compound, chemically identified as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, requires precise and accurate quantification to ensure the safety and efficacy of the final drug product. This guide delves into the prevalent analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comparative analysis of their performance.
Methodologies at a Glance: HPLC-UV and LC-MS/MS
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both outline HPLC-based methods for the analysis of ivermectin and its related substances. These methods typically serve as the foundation for quality control in the pharmaceutical industry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely adopted technique for the routine analysis of pharmaceutical compounds. It offers a balance of performance, cost-effectiveness, and robustness. For the quantification of this compound, HPLC-UV methods generally demonstrate good linearity and precision.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a more advanced technique renowned for its high sensitivity and selectivity. While often more complex and costly to implement, LC-MS/MS can provide lower limits of detection and quantification, which is particularly advantageous when dealing with trace-level impurities.
Comparative Analysis of Accuracy and Precision
The selection of an analytical method hinges on its ability to provide accurate and precise results. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements.
While direct comparative studies focusing exclusively on this compound are limited in publicly available literature, we can synthesize data from various validation studies of analytical methods for ivermectin and its related compounds to draw meaningful comparisons. The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Can reach ng/mL or pg/mL levels |
It is important to note that the specific values for accuracy, precision, and LOQ can vary depending on the specific method parameters, instrumentation, and the matrix in which the impurity is being quantified.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of ivermectin and its impurities, based on established pharmacopeial methods and scientific literature.
HPLC-UV Method for Ivermectin Related Compounds (Based on Pharmacopeial Methods)
1. Sample Preparation:
-
Accurately weigh and dissolve the ivermectin sample in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A typical mobile phase composition could be a mixture of water, methanol, and acetonitrile (e.g., 15:34:51 v/v/v).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm or 254 nm
-
Injection Volume: 10 - 20 µL
3. Data Analysis:
-
Quantify this compound by comparing its peak area to that of a corresponding reference standard of known concentration.
LC-MS/MS Method for this compound
1. Sample Preparation:
-
Similar to the HPLC-UV method, prepare a solution of the ivermectin sample in a suitable solvent. Further dilution may be necessary to fall within the linear range of the instrument.
2. Chromatographic Conditions (UPLC or HPLC):
-
Column: C18, typically with smaller particle sizes (e.g., < 2 µm for UPLC) for better resolution and faster analysis times.
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Adapted to the column dimensions (e.g., 0.2 - 0.6 mL/min for UPLC).
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound.
-
Data Analysis: Quantify using a calibration curve prepared with a certified reference standard of this compound.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using the DOT language depict the typical workflows for sample analysis.
Caption: Workflow for HPLC-UV analysis.
A Comparative Guide to the Analytical Determination of Ivermectin Impurity H: Examining Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of final drug products. Ivermectin, a broad-spectrum anti-parasitic agent, and its related impurities are subject to stringent regulatory scrutiny. Among these, Ivermectin Impurity H, a known related substance, requires sensitive analytical methods for its detection and quantification at trace levels. This guide provides a comparative overview of analytical methodologies, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, supported by detailed experimental protocols.
Understanding the Analytical Challenge
This compound, like other related substances to Ivermectin, must be monitored and controlled within strict limits as defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). The challenge lies in developing and validating analytical methods that are sensitive enough to detect and reliably quantify this impurity at very low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed technique for this purpose.
Comparative Analysis of Analytical Methods
While specific LOD and LOQ values for this compound are not always individually reported in published methods, some studies provide overall method performance characteristics for the analysis of Ivermectin and its related substances. These values offer a benchmark for the sensitivity of the analytical procedure.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Methodological Aspects |
| HPLC-UV for Ivermectin and Related Substances | 0.2 µg/mL (overall method) | 0.6 µg/mL (overall method) | Gradient elution HPLC with UV detection at 245 nm. |
| Alternative HPLC-UV for Ivermectin | 2.93 µg/mL (for Ivermectin) | 8.79 µg/mL (for Ivermectin) | Isocratic HPLC method with UV detection at 245 nm. |
| LC-MS/MS for Ivermectin | 0.1 ng/mL (in plasma) | Not explicitly stated for Impurity H | Highly sensitive method, often used for bioanalytical studies. |
Note: The LOD and LOQ values in the table above, unless specified for Impurity H, refer to the parent drug or the overall method sensitivity for related substances. The first entry provides the most relevant data found for impurities.
Experimental Protocols
Below are detailed experimental protocols for the HPLC-UV method suitable for the determination of Ivermectin and its impurities, including Impurity H.
Method 1: Gradient HPLC-UV for Ivermectin and Related Substances
This method is designed to separate Ivermectin from its related impurities, including Impurity H, and provide a sensitive means of quantification.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)
-
Gradient Program: A linear gradient program should be optimized to ensure adequate separation of all impurities.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Ivermectin in methanol or a suitable solvent.
-
Sample Solution: Accurately weigh and dissolve the Ivermectin sample in the same solvent to a known concentration.
-
-
LOD and LOQ Determination: The LOD and LOQ for the method are reported to be 0.2 µg/mL and 0.6 µg/mL, respectively, for related substances[1]. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Method 2: Isocratic HPLC-UV for Ivermectin
While this method was validated for Ivermectin, its parameters can serve as a starting point for the analysis of its impurities.
-
Instrumentation: An HPLC system with an isocratic pump, autosampler, and UV detector.
-
Chromatographic Conditions:
-
Column: INERTSIL C-18 ODS (250 x 4.6mm, 5µm particle size)
-
Mobile Phase: Acetonitrile and Methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
-
LOD and LOQ: For Ivermectin, the LOD and LOQ were found to be 2.93 µg/mL and 8.79 µg/mL, respectively[2].
Workflow and Method Validation
The development and validation of an analytical method for impurity quantification follow a structured workflow to ensure its reliability and accuracy.
Caption: A typical workflow for analytical method development, validation, and routine analysis of pharmaceutical impurities.
Signaling Pathway for Impurity Identification
The identification and characterization of unknown impurities often involve a multi-step analytical approach, combining chromatographic separation with spectroscopic techniques.
Caption: A logical workflow for the isolation and structural elucidation of this compound.
Conclusion
The detection and quantification of this compound require sensitive and validated analytical methods. While a specific LOD and LOQ for Impurity H are not widely published as standalone values, a method for Ivermectin and its related substances with an LOD of 0.2 µg/mL and LOQ of 0.6 µg/mL provides a strong benchmark for achieving the necessary analytical sensitivity[1]. For drug development professionals, the selection of an appropriate analytical method, followed by rigorous validation according to ICH guidelines, is crucial for ensuring the quality and safety of Ivermectin-containing pharmaceutical products. The use of advanced techniques like LC-MS/MS can offer even lower detection limits, which may be necessary for certain applications or regulatory requirements.
References
A Comparative Guide to the Specificity of Analytical Methods for Ivermectin Impurity H
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate quantification of impurities in pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for determining Ivermectin Impurity H, a critical quality attribute in the production of Ivermectin. The following sections present a comparative summary of different HPLC methodologies, their experimental protocols, and performance data, with a focus on specificity.
Comparison of HPLC Methodologies
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] For this compound, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. While direct comparative studies are limited, a comparison can be drawn from the individual validation data presented in various studies. The following table summarizes the key chromatographic conditions and performance parameters of representative HPLC methods.
| Parameter | Method 1 (Padivitage et al., 2021)[2][3] | Method 2 (Wimalasinghe et al., 2022) | Method 3 (DergiPark, 2023)[1] | Method 4 (Analytical Method Development, 2025)[4] |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) | HALO C18 (100 mm × 4.6 mm, 2.7 µm) | Agilent Extend-C18 | INERTSIL C-18 ODS (250 x 4.6mm, 5µm) |
| Mobile Phase | Gradient elution with Mobile Phase A: Water and Mobile Phase B: Acetonitrile/Methanol (85/15, v/v) | Gradient elution | Acetonitrile/ultra-pure water (20/80, v/v) | Acetonitrile and Methanol |
| Flow Rate | 1.5 mL/min | Not Specified | 1.2 mL/min | 1 mL/min |
| Detection | UV at 245 nm | UV at 254 nm | UV at 245 nm | UV at 245 nm |
| Specificity Demonstrated By | Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) and resolution from Ivermectin and other impurities. | Separation of all process-related impurities and degradation products. | Peak purity analysis (>99%) and no interference from tablet excipients. | Resolution of the drug peak from nearby peaks and peak purity of degradation peaks. |
Experimental Protocols for Specificity Determination
The specificity of the analytical methods is established through a series of experiments designed to challenge the method's ability to separate the analyte of interest from all potential interferents. The following are detailed protocols for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
1. Acid Degradation:
-
Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent. Add a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat the mixture (e.g., at 60°C for a specified time).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).
-
Analysis: Dilute the solution to the target concentration and analyze by HPLC.
2. Base Degradation:
-
Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent. Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat the mixture.
-
Neutralization: After the stress period, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).
-
Analysis: Dilute the solution to the target concentration and analyze by HPLC.
3. Oxidative Degradation:
-
Sample Preparation: Dissolve a known amount of Ivermectin in a suitable diluent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Analysis: Keep the solution at room temperature for a specified time, then dilute to the target concentration and analyze by HPLC.
4. Thermal Degradation:
-
Sample Preparation: Expose the solid drug substance or a solution of the drug substance to elevated temperatures (e.g., 105°C) for a specified period.
-
Analysis: Dissolve the solid sample in a suitable diluent or dilute the solution to the target concentration and analyze by HPLC.
5. Photolytic Degradation:
-
Sample Preparation: Expose the solid drug substance or a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analysis: Dissolve the solid sample in a suitable diluent or dilute the solution to the target concentration and analyze by HPLC.
Spiking Studies
To further confirm specificity, the drug substance is spiked with known impurities, including Impurity H, and analyzed to ensure that the analytical method can separate all components.
-
Sample Preparation: Prepare a solution of the Ivermectin drug substance at a known concentration. Prepare a stock solution of this compound and other known impurities. Spike the Ivermectin solution with the impurity stock solution to achieve desired impurity concentrations.
-
Analysis: Analyze the spiked sample by HPLC and evaluate the resolution between the Ivermectin peak, the Impurity H peak, and the peaks of other impurities. The resolution between adjacent peaks should be greater than 1.5.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental work performed to establish the specificity of the analytical methods for this compound.
Caption: Workflow for Specificity Determination.
Caption: Logic for Comparing HPLC Methods.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Ivermectin Impurity H in Diverse Drug Formulations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Ivermectin Impurity H across various drug formulations. Designed for researchers, scientists, and drug development professionals, this document outlines the significance of monitoring this impurity, presents a framework for comparing its levels, and offers detailed experimental protocols for its quantification.
Ivermectin, a broad-spectrum antiparasitic agent, is utilized in a range of formulations for both human and veterinary medicine. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This compound, identified as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a process-related impurity that requires careful monitoring.[1][2][3] The presence of impurities can impact the stability and safety profile of the final drug product.[4]
Quantitative Data Comparison
While a comprehensive literature review did not yield specific quantitative data comparing the levels of this compound across a spectrum of commercially available drug formulations (e.g., tablets, injectables, pour-on solutions), pharmacopoeial monographs provide established limits for impurities.
According to the United States Pharmacopeia (USP), the limit for any individual unspecified impurity in ivermectin is generally not more than 0.5%.[5] The European Pharmacopoeia (Ph. Eur.) specifies that for any other impurity (apart from the two principal peaks of ivermectin), the level should not be more than 1.0%. These limits serve as a critical benchmark for quality control.
To facilitate a direct comparison, researchers can utilize the following table to summarize their experimental findings on the levels of this compound in different formulations.
| Drug Formulation | Active Ingredient Concentration | This compound Level (%) | Analytical Method Used | Reference/Batch No. |
| Tablets | ||||
| Brand A | ||||
| Brand B | ||||
| Generic A | ||||
| Injectable Solution | ||||
| Brand C | ||||
| Generic B | ||||
| Pour-on Solution | ||||
| Brand D | ||||
| Oral Paste | ||||
| Brand E |
Experimental Protocols
The quantification of this compound is predominantly achieved through stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following protocol is a synthesis of methodologies reported in the literature and pharmacopoeial monographs.
Instrumentation and Chromatographic Conditions
-
System: High-Performance Liquid Chromatograph.
-
Detector: UV Spectrophotometer set at 245 nm or 254 nm.
-
Column: A reversed-phase C18 column is typically used. Examples include:
-
Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm particle size).
-
HALO C18 (100 mm × 4.6 mm, 2.7 µm particle size).
-
Octadecylsilyl silica gel for chromatography (250 mm x 4.6 mm, 5 µm particle size) as per Ph. Eur.
-
-
Column Temperature: Maintained between 25 °C and 45°C.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly employed. The exact ratio may be adjusted to achieve optimal separation. A common mobile phase composition is a gradient or isocratic mixture of water (or an aqueous buffer) and an organic phase (e.g., a mixture of acetonitrile and methanol).
-
Flow Rate: Typically around 1.0 to 1.5 mL/min.
-
Injection Volume: 20 µL.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Ivermectin Reference Standard (CRS/RS)
-
This compound Reference Standard
Sample Preparation
The sample preparation will vary depending on the drug formulation. The goal is to extract the ivermectin and its impurities into a suitable solvent, typically methanol or the mobile phase.
-
Tablets: Weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a specific amount of ivermectin is transferred to a volumetric flask. A suitable solvent (e.g., methanol) is added, and the mixture is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the mark with the same solvent and filtered through a 0.45 µm filter before injection.
-
Injectable Solutions: An accurately measured volume of the injectable solution is diluted with a suitable solvent (e.g., methanol) to achieve a known concentration of ivermectin. The solution should be thoroughly mixed and filtered if necessary.
-
Pour-on Solutions: Due to the oily matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from excipients before HPLC analysis.
-
Oral Paste: A quantity of the paste is accurately weighed and dispersed in a suitable solvent with the aid of sonication. The resulting suspension is diluted to a known volume and filtered prior to injection.
Analytical Procedure
-
Standard Preparation: Prepare a standard solution of Ivermectin Reference Standard and a separate standard solution for this compound in the chosen diluent at a known concentration.
-
System Suitability: Inject the standard solution(s) to verify the chromatographic system's performance. Key parameters include resolution, tailing factor, and theoretical plates, which should meet the criteria specified in the relevant pharmacopoeia.
-
Analysis: Inject the prepared sample solutions into the chromatograph.
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the Impurity H reference standard.
-
Quantification: Calculate the percentage of this compound in the sample using the area normalization method or an external standard method, depending on the validation and regulatory requirements.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the comparative analysis of this compound in different drug formulations.
Caption: Workflow for the analysis of this compound.
This guide serves as a foundational resource for the comparative analysis of this compound. Adherence to rigorous analytical practices and pharmacopoeial standards is essential to ensure the quality and safety of ivermectin-containing medicinal products.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Ivermectin Impurity H
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Ivermectin Impurity H, a substance encountered during the synthesis and analysis of the widely used antiparasitic agent Ivermectin, requires specialized disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe handling and disposal, ensuring compliance with regulatory standards and promoting a secure research environment.
Core Principles of Disposal
This compound, like its parent compound, should be treated as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[1][2] The fundamental principle of its disposal is to manage it as regulated hazardous waste from its point of generation to its final treatment at a licensed facility.[1]
Hazard and Disposal Summary
To facilitate quick reference, the following table summarizes the key hazard information and disposal recommendations for this compound.
| Characteristic | Guideline | Source |
| Hazard Classification | Considered a hazardous and toxic substance. | [1] |
| Primary Disposal Method | Incineration in a licensed facility equipped with an afterburner and scrubber. | |
| Alternative Disposal | Offer to a licensed hazardous material disposal company. | |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. In cases of potential aerosol formation, respiratory protection may be necessary.
2. Waste Segregation and Collection: All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), unused product, and contaminated cleaning materials, must be collected as hazardous waste.
3. Container Management:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely capped when not in use.
4. Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
5. Disposal Request and Manifest: When the container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. All waste must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including compounds like this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets the guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, state and local regulations may impose more stringent requirements. It is the responsibility of the generator to ensure compliance with all applicable laws.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
